LY-2584702 free base
Description
p70S6K Inhibitor LY2584702 is an orally available inhibitor of p70S6K signaling, with potential antineoplastic activity. p70S6K inhibitor LY2584702 inhibits ribosomal protein S6 Kinase (p70S6K), and prevents phosphorylation of the S6 subunit of ribosomes, thereby inhibiting normal ribosomal function within tumor cells leading to a decrease in protein synthesis and in cellular proliferation. P70S6K, a serine/threonine kinase, acts downstream of PIP3 and phosphoinositide-dependent kinase-1 in the PI3 kinase pathway, is often upregulated in a variety of cancer cells, and is involved in the regulation of cell growth, proliferation, motility, and survival.
LY-2584702 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXRSVDHGLUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082949-67-4 | |
| Record name | LY-2584702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2584702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2584702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2][3][4] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, motility, and survival.[1][5] Upregulation of this pathway is a common feature in various human cancers, making p70S6K an attractive target for therapeutic intervention.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
LY-2584702 exerts its biological effects through the direct inhibition of p70S6K.[1][6] By competing with ATP for the kinase's binding site, LY-2584702 effectively blocks the phosphorylation of downstream substrates.[2][4] The primary and most well-characterized substrate of p70S6K is the 40S ribosomal protein S6 (rpS6).[1][3] Phosphorylation of rpS6 is a key event in the initiation of protein synthesis. Consequently, by inhibiting p70S6K, LY-2584702 prevents the phosphorylation of rpS6, leading to a downstream cascade of events that includes the suppression of protein synthesis and a subsequent reduction in cell proliferation.[1][5]
The PI3K/Akt/mTOR signaling pathway, of which p70S6K is a key component, is a central regulator of cellular metabolism and growth in response to various growth factors and nutrients.[1] Dysregulation of this pathway is a hallmark of many cancers, often leading to uncontrolled cell growth and survival. LY-2584702's targeted inhibition of p70S6K offers a specific point of intervention within this complex network.
Quantitative Data
The potency and selectivity of LY-2584702 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for LY-2584702 free base and its tosylate salt.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference(s) |
| p70S6K | 4 | Cell-free enzyme assay | [3][6][7] |
| S6K1 | 2 | Cell-free enzyme assay | [1] |
| MSK2 | 58-176 | Cell-free enzyme assay | [1] |
| RSK | 58-176 | Cell-free enzyme assay | [1] |
Table 2: Cellular Activity
| Cell Line | Endpoint | IC50 (µM) | Assay Type | Reference(s) |
| HCT116 | Inhibition of S6 ribosomal protein phosphorylation (pS6) | 0.1 - 0.24 | Western Blot | [3][6][7] |
| A549, SK-MES-1 | Inhibition of cell proliferation | 0.1 - 0.6 | Cell Viability Assay | [1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing | Effect | Reference(s) |
| U87MG glioblastoma | 12.5 mg/kg BID | Significant antitumor efficacy | [6] |
| HCT116 colon carcinoma | 12.5 mg/kg BID | Significant antitumor efficacy | [6] |
| HCT116 colon carcinoma | 2.3 mg/kg (TMED50), 10 mg/kg (TMED90) | Statistically significant tumor growth reduction | [1] |
Table 4: Phase I Clinical Trial Data
| Parameter | Value | Dosing Schedule | Reference(s) |
| Maximum Tolerated Dose (MTD) | 75 mg | Twice-daily (BID) | [8] |
| Maximum Tolerated Dose (MTD) | 100 mg | Once-daily (QD) | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.
Caption: Generalized workflow for an in vitro p70S6K kinase inhibition assay.
Caption: General workflow for Western blot analysis of phospho-S6 levels.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of LY-2584702. These should be adapted and optimized for specific laboratory conditions and reagents.
In Vitro p70S6K Kinase Assay (ADP-Glo™ Format)
This protocol is based on a luminescent ADP-quantification assay to measure kinase activity.
Materials:
-
Recombinant p70S6K enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
S6 peptide substrate
-
LY-2584702 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of LY-2584702 in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare working solutions of p70S6K enzyme, ATP, and S6 peptide substrate in kinase buffer.
-
Assay Setup: To the wells of the assay plate, add 1 µL of the serially diluted LY-2584702 or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of the diluted p70S6K enzyme to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a 2X ATP/S6 peptide substrate mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis of Phospho-S6 in HCT116 Cells
This protocol describes the detection of phosphorylated S6 ribosomal protein in HCT116 cells following treatment with LY-2584702.
Materials:
-
HCT116 colon cancer cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
LY-2584702
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236 or Ser240/244) and anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total S6 to normalize for protein loading.
HCT116 Xenograft Tumor Model
This protocol outlines the establishment of HCT116 xenografts in immunodeficient mice to evaluate the in vivo efficacy of LY-2584702.
Materials:
-
HCT116 cells
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
LY-2584702 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture HCT116 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer LY-2584702 or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., 12.5 mg/kg BID).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of LY-2584702.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of LY-2584702 on cell viability.
Materials:
-
Cancer cell lines (e.g., A549, SK-MES-1)
-
Complete cell culture medium
-
LY-2584702
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of LY-2584702 and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of LY-2584702. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K. Its mechanism of action, centered on the disruption of the PI3K/Akt/mTOR signaling pathway and the subsequent inhibition of protein synthesis and cell proliferation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or investigating the broader field of p70S6K inhibition. While preclinical studies showed promising anti-tumor activity, the clinical development of LY-2584702 has faced challenges, highlighting the complexities of translating preclinical efficacy into clinical benefit for this class of inhibitors. Nevertheless, LY-2584702 remains a valuable tool for elucidating the role of p70S6K in normal physiology and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. physiology.elte.hu [physiology.elte.hu]
- 3. LY-2584702 tosylate salt | S6 Kinase | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Target of LY-2584702
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 is a potent and selective, ATP-competitive small molecule inhibitor.[1][2] This technical guide provides a comprehensive overview of the cellular target of LY-2584702, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Primary Cellular Target: p70 Ribosomal S6 Kinase (p70S6K)
The primary cellular target of LY-2584702 is the p70 ribosomal protein S6 kinase (p70S6K) , also known as S6K1.[2][3] p70S6K is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[4] It is a key downstream effector of the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][5]
Mechanism of Action
LY-2584702 acts as an ATP-competitive inhibitor of p70S6K.[2][3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein (rpS6).[4] The phosphorylation of rpS6 is a critical step in the initiation of protein synthesis of transcripts containing a 5'-terminal oligopyrimidine tract (5'TOP), which encode for ribosomal proteins and elongation factors. By inhibiting p70S6K, LY-2584702 effectively blocks this process, leading to a decrease in protein synthesis and ultimately inhibiting cell proliferation.[4]
Quantitative Data
The following tables summarize the in vitro and cellular potency of LY-2584702 against its primary target and other related kinases.
| Target | Assay Type | IC50 (nM) | Reference |
| p70S6K | Cell-free | 4 | [3][6] |
| S6K1 | Enzyme Assay | 2 | [7] |
| p-rpS6 (in HCT116 cells) | Cellular | 100 - 240 | [3][7] |
| MSK2 | Enzyme Assay | 58 - 176 | [7] |
| RSK | Enzyme Assay | 58 - 176 | [7] |
Signaling Pathway
LY-2584702 targets a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR/p70S6K signaling pathway and the inhibitory action of LY-2584702.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LY-2584702.
In Vitro p70S6K Kinase Assay
This assay measures the direct inhibitory effect of LY-2584702 on the enzymatic activity of p70S6K.
Materials:
-
Recombinant active p70S6K enzyme
-
S6K substrate peptide (e.g., KRRRLASLR)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP
-
LY-2584702 (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of LY-2584702 in DMSO and then in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a multi-well plate, add the kinase assay buffer, the S6K substrate peptide, and the diluted LY-2584702 or vehicle control (DMSO).
-
Add the recombinant p70S6K enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of LY-2584702 and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro p70S6K kinase assay.
Western Blot Analysis of Phosphorylated S6 Ribosomal Protein (p-rpS6)
This method is used to assess the cellular activity of LY-2584702 by measuring the phosphorylation status of its downstream target, rpS6.
Materials:
-
HCT116 colon cancer cells or other suitable cell line
-
Cell culture medium and supplements
-
LY-2584702
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HCT116 cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-rpS6 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total rpS6 to confirm equal protein loading.
Cell Proliferation Assay
This assay determines the effect of LY-2584702 on the growth and proliferation of cancer cells.
Materials:
-
HCT116 colon cancer cells or other relevant cell lines
-
Complete cell culture medium
-
LY-2584-702
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of LY-2584702 or vehicle control.
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours.[9]
-
Assay Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy
In preclinical xenograft models, LY-2584702 has demonstrated significant anti-tumor efficacy. For instance, in HCT116 colon carcinoma and U87MG glioblastoma xenograft models, oral administration of LY-2584702 led to significant tumor growth inhibition.[7][10]
Conclusion
LY-2584702 is a selective inhibitor of p70S6K, a key kinase in the PI3K/Akt/mTOR signaling pathway. By inhibiting p70S6K, LY-2584702 effectively blocks the phosphorylation of rpS6, leading to a reduction in protein synthesis and inhibition of cell proliferation. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of LY-2584702 and similar targeted therapies. While showing promise in preclinical studies, the clinical development of LY-2584702 has faced challenges, highlighting the complexities of translating in vitro potency to clinical efficacy.[1] Nevertheless, LY-2584702 remains a valuable tool for studying the role of p70S6K in normal physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
The Selective p70S6K Inhibitor LY-2584702: A Technical Review of its Function in the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract: LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making its components attractive targets for therapeutic intervention.[3][4][5][6] LY-2584702 functions by inhibiting p70S6K, which in turn prevents the phosphorylation of the S6 ribosomal protein, a key step in the regulation of protein synthesis and cell proliferation.[7] Preclinical studies demonstrated significant antitumor activity both in vitro and in vivo across various cancer models.[8][9] However, despite promising preclinical data, the compound showed a lack of clinical efficacy in a Phase I trial in patients with advanced solid tumors, which led to the termination of its development for oncology indications.[1][2] This technical guide provides an in-depth review of LY-2584702's mechanism of action, summarizes its preclinical and clinical data, and presents detailed experimental protocols relevant to its evaluation.
Introduction: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a highly conserved intracellular pathway that plays a pivotal role in regulating cell cycle progression, proliferation, growth, survival, and metabolism.[3][5] Aberrant activation of this pathway is one of the most common molecular alterations in human cancer, often driven by mutations in PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[4][6] One of the key downstream nodes of this pathway is the mammalian target of rapamycin (mTOR), which forms two distinct complexes: mTORC1 and mTORC2.[4] mTORC1, in particular, controls protein synthesis by phosphorylating and activating p70S6K and inhibiting the translation repressor 4E-BP1.[4] Activated p70S6K then phosphorylates the 40S ribosomal protein S6 (rpS6), enhancing the translation of specific mRNAs that encode ribosomal proteins and other components of the translational machinery, thereby promoting cell growth and proliferation.[7] Given its crucial role, p70S6K represents a strategic target for cancer therapy.
Mechanism of Action of LY-2584702
LY-2584702 is an orally available, small-molecule inhibitor that selectively targets p70S6K.[7][10] It acts in an ATP-competitive manner, binding to the kinase domain of p70S6K and preventing the transfer of phosphate to its substrates.[1] The primary downstream consequence of p70S6K inhibition by LY-2584702 is the blockade of S6 ribosomal protein phosphorylation.[7][11] This action disrupts normal ribosomal function, leading to a decrease in the synthesis of key proteins required for cell growth and division, ultimately resulting in reduced cellular proliferation.[7][12]
Preclinical Profile
LY-2584702 demonstrated potent activity in a range of preclinical models. Its efficacy was established through biochemical assays, cellular functional assays, and in vivo tumor xenograft studies.
In Vitro Activity
The inhibitory potential of LY-2584702 was quantified against its primary target and in cellular contexts. The compound showed high selectivity for p70S6K with nanomolar potency.[8][11] In cancer cell lines, it effectively inhibited the phosphorylation of the downstream target rpS6 and suppressed cell proliferation.[8][9][11]
| Parameter | Assay Type | Value (IC50) | Cell Line / System | Citation |
| p70S6K Inhibition | Enzymatic Assay | 4 nM | Cell-free | [8][10][11] |
| S6K1 Inhibition | Enzymatic Assay | 2 nM | Cell-free | [8][9] |
| pS6 Inhibition | Cellular Assay | 100 - 240 nM | HCT116 Colon Cancer | [8][10][11] |
| Related Kinase Activity | Enzymatic Assay | 58 - 176 nM | MSK2, RSK2 | [8][9] |
| Cell Proliferation | Cellular Assay | Significant inhibition at 100 nM | A549 Lung Cancer | [8][9] |
| Cell Proliferation | Cellular Assay | Significant inhibition at 600 nM | SK-MES-1 Lung Cancer | [8][9] |
In Vivo Efficacy
In animal models, LY-2584702 demonstrated significant, dose-dependent antitumor activity.[8][9] The compound was evaluated in xenograft models of human glioblastoma and colon carcinoma, showing a marked reduction in tumor growth.[8][9]
| Model | Cancer Type | Dosing Schedule | Outcome | Citation |
| U87MG Xenograft | Glioblastoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy | [8][9] |
| HCT116 Xenograft | Colon Carcinoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy | [8][9][11] |
| HCT116 Xenograft | Colon Carcinoma | TMED50: 2.3 mg/kg | Statistically significant tumor growth reduction | [8][9] |
| HCT116 Xenograft | Colon Carcinoma | TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [8][9] |
Clinical Development
LY-2584702 tosylate entered a Phase I clinical trial to determine its safety, tolerability, and maximum tolerated dose (MTD) in patients with advanced solid tumors.[1][13] While the compound demonstrated target engagement via pharmacodynamic analysis of skin biopsies, it ultimately failed to produce objective tumor responses.[1]
| Parameter | Description | Citation |
| Study Phase | Phase I, multicenter, dose-escalation | [1][13] |
| Patient Population | 34 patients with advanced solid tumors | [1] |
| Dosing Schedules | Once-daily (QD) and twice-daily (BID) on a 28-day cycle | [1][13] |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [1][13] |
| Dose-Limiting Toxicities (DLTs) | Grade 3: Vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | [1][13] |
| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose | [1][13] |
| Clinical Response | No objective responses observed at MTD levels | [1] |
| Development Status | Terminated for oncology indications due to lack of clinical efficacy | [2] |
Experimental Protocols
The following sections describe representative methodologies for the preclinical evaluation of a p70S6K inhibitor like LY-2584702. These protocols are generalized from standard laboratory practices and the information cited.
In Vitro S6K1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of LY-2584702 on purified p70S6K enzyme.
-
Principle: A radiometric or fluorescence-based assay measuring the phosphorylation of a specific S6K substrate peptide by recombinant S6K1 enzyme in the presence of ATP.
-
Methodology:
-
Reagents: Recombinant human S6K1 enzyme, biotinylated substrate peptide, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and serial dilutions of LY-2584702 in DMSO.
-
Procedure: Add S6K1 enzyme to wells of a 96-well plate containing assay buffer and varying concentrations of LY-2584702.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP (radiolabeled [γ-33P]ATP for radiometric assays).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: For radiometric assays, capture the phosphorylated peptide on a filter membrane and measure radioactivity using a scintillation counter. For fluorescence-based assays (e.g., LanthaScreen™), measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9]
-
Cellular Phospho-S6 (pS6) Inhibition Assay
-
Objective: To measure the ability of LY-2584702 to inhibit p70S6K signaling in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated S6 ribosomal protein (pS6) relative to total S6 protein in cancer cells treated with the inhibitor.
-
Methodology:
-
Cell Culture: Plate HCT116 colon cancer cells in 6-well plates and grow to 70-80% confluency.[11]
-
Treatment: Treat the cells with vehicle (DMSO) or increasing concentrations of LY-2584702 for a specified duration (e.g., 24 hours).[11]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies specific for phospho-S6 (Ser235/236) and total S6. Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize pS6 levels to total S6 levels and calculate the percentage of inhibition relative to the vehicle control to determine the cellular IC50.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of LY-2584702 in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nu/nu nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of HCT116 or U87MG cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.[8][9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, LY-2584702 at various doses, e.g., 2.5 and 12.5 mg/kg). Administer treatment orally twice daily (BID).[8][9]
-
Monitoring: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
-
Analysis: Compare the mean tumor volume and growth rates between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).
-
Conclusion
LY-2584702 is a well-characterized, selective inhibitor of p70S6K that effectively blocks the PI3K/Akt/mTOR signaling pathway at a key downstream node. It demonstrated robust and promising antitumor activity in preclinical cancer models, validating p70S6K as a therapeutic target. However, the compound's clinical development for cancer was halted due to a lack of efficacy and a challenging pharmacokinetic profile in a Phase I study.[1][2] Subsequent research has explored the potential of LY-2584702 in other indications, such as dyslipidemia, highlighting the complex and pleiotropic roles of the mTOR pathway.[2] The story of LY-2584702 serves as a critical case study in drug development, illustrating the frequent disconnect between preclinical promise and clinical success and underscoring the complexities of targeting ubiquitous signaling pathways in oncology.
References
- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Developmental History of LY-2584702: A Selective p70S6K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY-2584702 is a potent, selective, and orally bioavailable adenosine triphosphate (ATP)-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K). Developed by Eli Lilly and Company, it represents a targeted therapeutic approach against a key downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers. This document provides a comprehensive overview of the discovery, preclinical development, and clinical history of LY-2584702, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and developmental workflow. Despite promising preclinical activity, its development for oncology was ultimately halted due to a lack of clinical efficacy and challenging pharmacokinetic properties.
Introduction and Rationale for Targeting p70S6K
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. p70S6K (also known as S6K1), a serine/threonine kinase, is a major downstream effector of the mTORC1 complex.[2] Upon activation, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6).[2] This phosphorylation event enhances the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which encode for ribosomal proteins and elongation factors.[1] The net result is an increase in protein synthesis capacity, which is essential for rapid cell growth and division.[3]
Given its pivotal role in promoting protein synthesis and cell growth, and its position downstream of mTOR, p70S6K was identified as a strategic target. Inhibiting p70S6K was hypothesized to suppress tumor growth by directly curtailing the cell's translational machinery, potentially offering a more focused intervention than broader PI3K or mTOR inhibitors with a different toxicity profile.
Discovery and Preclinical Profile of LY-2584702
LY-2584702 emerged from Eli Lilly's drug discovery program as a potent and highly selective inhibitor of p70S6K. Chemically, it is identified as 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine.[1] The tosylate salt form was utilized in clinical investigations.[4]
Mechanism of Action
LY-2584702 acts as an ATP-competitive inhibitor, binding to the kinase domain of p70S6K and preventing the phosphorylation of its substrates.[5] This direct inhibition blocks the downstream signaling cascade, leading to a reduction in rpS6 phosphorylation, decreased protein synthesis, and an overall inhibition of cellular proliferation.[3]
In Vitro Potency and Selectivity
LY-2584702 demonstrated high potency in enzymatic assays and cell-based models. It exhibited some activity against related kinases at higher concentrations but was considered highly selective for p70S6K.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | p70S6K (enzymatic assay) | 4 nM | [3] |
| IC50 | S6K1 (enzymatic assay) | 2 nM | [6] |
| IC50 | pS6 Inhibition (HCT116 cells) | 0.1 - 0.24 µM | [3][7] |
| IC50 | MSK2 (enzymatic assay) | 58 - 176 nM | [6] |
| IC50 | RSK (enzymatic assay) | 58 - 176 nM | [6] |
Table 1: In Vitro Activity of LY-2584702.
In Vivo Antitumor Efficacy
The promising in vitro results were translated into significant single-agent antitumor activity in preclinical xenograft models of human cancer.
| Animal Model | Cell Line | Dosing Schedule | Outcome | Reference |
| Mouse Xenograft | HCT116 (Colon) | 2.5 mg/kg BID | Significant Efficacy | [6] |
| Mouse Xenograft | HCT116 (Colon) | 12.5 mg/kg BID | Significant Efficacy | [6][7] |
| Mouse Xenograft | U87MG (Glioblastoma) | 2.5 mg/kg BID | Significant Efficacy | [6] |
| Mouse Xenograft | U87MG (Glioblastoma) | 12.5 mg/kg BID | Significant Efficacy | [6] |
| Mouse Xenograft | HCT116 (Colon) | TMED50: 2.3 mg/kg | Statistically significant tumor growth reduction | [2] |
| Mouse Xenograft | HCT116 (Colon) | TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [2] |
Table 2: In Vivo Efficacy of LY-2584702 in Xenograft Models. (BID: twice daily; TMED: threshold minimum effective dose)
Clinical Development
LY-2584702 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.
Phase 1 Trial Results
Multiple Phase 1 studies were conducted. One key study enrolled 34 patients with advanced solid tumors who received LY-2584702 on either a once-daily (QD) or twice-daily (BID) schedule.[4]
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [4] |
| Dose-Limiting Toxicities (DLTs) | Grade 3: Vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | [4] |
| Objective Responses | None observed | [4] |
| Pharmacokinetic Profile | Substantial variability in exposure; not dose-proportional with increasing dose | [4] |
Table 3: Summary of Key Phase 1 Clinical Trial Findings.
Discontinuation and Future Directions
Despite strong preclinical data, the clinical development of LY-2584702 for cancer was terminated. The primary reasons were the lack of objective tumor responses at the MTD and a challenging pharmacokinetic profile characterized by high variability.[4][8]
Subsequent research has explored other potential uses. One study noted that LY-2584702 could reduce low-density lipoprotein cholesterol and triglycerides, suggesting a potential application in dyslipidemia.[8] However, this was confounded by the discovery that a metabolite, 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), could be associated with hepatotoxicity, presenting a significant hurdle for further development.[8]
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for the key assays used in the evaluation of LY-2584702, based on standard laboratory practices and published data.
In Vitro p70S6K Kinase Assay
This protocol describes a method to determine the IC50 of an inhibitor against purified p70S6K enzyme.
-
Reagent Preparation :
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay is typically near the Km for ATP (e.g., 25 µM).
-
Substrate: A synthetic peptide substrate for p70S6K (e.g., KRRRLASLR) at a concentration of ~100 nM.
-
Enzyme: Purified, active p70S6K enzyme diluted in Kinase Dilution Buffer.
-
Inhibitor: Prepare a serial dilution of LY-2584702 in DMSO, followed by a final dilution in Kinase Buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor solution. For controls, add buffer with DMSO.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection :
-
Terminate the reaction and quantify ADP formation using a luminescence-based kit (e.g., ADP-Glo™).
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP (45 min incubation).
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (45 min incubation).
-
Read luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Phospho-S6 Western Blot Protocol
This protocol details the measurement of p70S6K activity in cells by quantifying the phosphorylation of its direct substrate, rpS6.
-
Cell Culture and Treatment :
-
Seed HCT116 colon cancer cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if assessing pathway activation.
-
Treat cells with varying concentrations of LY-2584702 (e.g., 0.01 µM to 10 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na₃VO₄).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation and Detection :
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-rpS6 (Ser235/236).
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 5 minutes each with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe for total rpS6 or a loading control like β-actin.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using appropriate software.
-
Animal Xenograft Model Protocol
This protocol outlines the procedure for evaluating the in vivo efficacy of LY-2584702 in a subcutaneous tumor model.
-
Cell Preparation and Implantation :
-
Culture HCT116 or U87MG cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration :
-
Prepare LY-2584702 in a suitable vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer LY-2584702 (e.g., at 2.5 or 12.5 mg/kg) or vehicle control orally, twice daily (BID).
-
Monitor animal weight and general health three times weekly as indicators of toxicity.
-
-
Efficacy Evaluation :
-
Continue caliper measurements of tumor volume twice weekly throughout the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (% TGI) for the treated groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed antitumor effect.
-
Conclusion
LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K that demonstrates the feasibility of targeting this key node in the PI3K/Akt/mTOR pathway. It showed significant promise in preclinical in vitro and in vivo models, effectively inhibiting its target and suppressing tumor growth. However, its journey illustrates the critical challenges of drug development, as this preclinical efficacy did not translate into clinical benefit for oncology patients. The program was halted due to a combination of poor clinical response and a highly variable pharmacokinetic profile. The story of LY-2584702 serves as a valuable case study for researchers, highlighting the stringent requirements for both potent pharmacology and predictable clinical behavior necessary for a successful targeted cancer therapeutic.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. p70S6K Kinase Enzyme System Application Note [promega.sg]
An In-depth Technical Guide to LY-2584702 Free Base: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making p70S6K an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of LY-2584702 free base. Detailed, replicable protocols for key in vitro and in vivo assays are presented to facilitate further research and development of this and similar molecules.
Chemical Structure and Properties
LY-2584702 is a small molecule inhibitor with the chemical name 4-(4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | MedChemExpress |
| Molecular Formula | C₂₁H₁₉F₄N₇ | MedChemExpress |
| Molecular Weight | 445.42 g/mol | [2] |
| CAS Number | 1082949-67-4 | [2] |
| Canonical SMILES | CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | MedChemExpress |
| Appearance | White to off-white solid | Selleck Chemicals |
| Solubility | DMSO: >22.3 mg/mL | [3] |
Mechanism of Action and Signaling Pathway
LY-2584702 selectively inhibits p70S6K, a serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival.[3] p70S6K is a key component of the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, mTOR phosphorylates and activates p70S6K, which in turn phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6). Phosphorylation of rpS6 enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational machinery, thereby promoting protein synthesis and cell growth.
By competitively binding to the ATP-binding pocket of p70S6K, LY-2584702 prevents its catalytic activity, leading to a blockage of downstream signaling.[1] This results in the inhibition of rpS6 phosphorylation, a reduction in protein synthesis, and ultimately, an arrest of cell cycle progression and proliferation.
Caption: PI3K/Akt/mTOR/p70S6K Signaling Pathway and the inhibitory action of LY-2584702.
In Vitro Efficacy
The inhibitory activity of LY-2584702 has been quantified in various in vitro assays.
| Assay | Cell Line / Enzyme | IC₅₀ | Reference(s) |
| p70S6K Enzymatic Assay | Purified p70S6K | 4 nM | [2] |
| pS6 Inhibition Assay | HCT116 Colon Cancer Cells | 0.1-0.24 µM | [2] |
Detailed Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of LY-2584702 and other p70S6K inhibitors.
p70S6K Enzymatic Assay
This protocol is adapted from a general ADP-Glo™ Kinase Assay for p70S6K.[4]
Materials:
-
Recombinant p70S6K enzyme
-
S6K substrate peptide (e.g., KKRNRTLTV)
-
ATP
-
p70S6K Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[4]
-
LY-2584702 (or other test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of LY-2584702 in p70S6K Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO).
-
Add 2 µl of p70S6K enzyme (e.g., 12.5 ng) to each well.
-
Add 2 µl of a mixture of the S6K substrate peptide and ATP to initiate the reaction. The final concentrations should be optimized, for example, 100 µM substrate and 25 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[4]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for the p70S6K enzymatic assay.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of LY-2584702 on the proliferation of HCT116 cells.[5]
Materials:
-
HCT116 cells
-
McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin[6]
-
LY-2584702
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HCT116 cells in McCoy's 5a medium until they reach 70-90% confluency.[6]
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]
-
Prepare serial dilutions of LY-2584702 in culture medium.
-
Remove the old medium from the wells and add 100 µl of the diluted compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous U87MG glioblastoma xenograft model to evaluate the in vivo efficacy of LY-2584702.[7][8]
Materials:
-
U87MG cells
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel
-
LY-2584702
-
Vehicle for oral administration
-
Calipers
Procedure:
-
Culture U87MG cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µl of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[8]
-
Monitor the mice for tumor growth. Tumors are typically palpable within a week.
-
Measure tumor volume every 2-3 days using calipers with the formula: (Length x Width²) / 2.[8]
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.[9]
-
Administer LY-2584702 (e.g., 12.5 mg/kg, twice daily) or vehicle orally to the respective groups.[2]
-
Continue treatment for a predetermined period (e.g., 14-21 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Caption: Workflow for the in vivo xenograft model.
Western Blot for Phospho-S6
This protocol is for detecting the phosphorylation of ribosomal protein S6 (a downstream target of p70S6K) in HCT116 cells treated with LY-2584702.
Materials:
-
HCT116 cells
-
LY-2584702
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with LY-2584702 at various concentrations for a specified time (e.g., 24 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total S6 antibody as a loading control.
Conclusion
LY-2584702 is a valuable research tool for investigating the role of p70S6K in the PI3K/Akt/mTOR signaling pathway and its implications in cancer and other diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of p70S6K inhibition. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is encouraged.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. promega.com [promega.com]
- 5. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 6. encodeproject.org [encodeproject.org]
- 7. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Downstream Effects of p70S6K Inhibition by LY-2584702: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream effects of p70 ribosomal S6 kinase (p70S6K) inhibition by the selective, ATP-competitive inhibitor, LY-2584702. p70S6K, a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, is a key regulator of cell growth, proliferation, and survival.[1] Its inhibition by LY-2584702 has been investigated as a potential anti-neoplastic strategy. This document details the mechanism of action of LY-2584702, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to p70S6K and the Inhibitor LY-2584702
The 70 kDa ribosomal protein S6 kinase (p70S6K) is a serine/threonine kinase that plays a pivotal role in the regulation of protein synthesis and cell growth.[2] As a downstream target of the mammalian target of rapamycin (mTOR), specifically mTORC1, p70S6K integrates signals from growth factors and nutrient availability to control cellular anabolic processes.[3] Upon activation, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation elongation factors.[4] Dysregulation of the PI3K/Akt/mTOR/p70S6K pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[5]
LY-2584702 is an orally available small molecule that acts as a potent and selective ATP-competitive inhibitor of p70S6K.[6] By binding to the ATP-binding pocket of the kinase, LY-2584702 prevents the phosphorylation of its downstream substrates, thereby impeding the signaling cascade that promotes cell proliferation and survival.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of LY-2584702.
Table 1: In Vitro Inhibitory Activity of LY-2584702
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (p70S6K enzyme assay) | 4 nM | Purified enzyme | [8] |
| IC50 (pS6 inhibition in cells) | 0.1 - 0.24 µM | HCT116 colon cancer cells | [8] |
Table 2: Preclinical In Vivo Efficacy of LY-2584702
| Animal Model | Treatment | Outcome | Reference(s) |
| U87MG glioblastoma xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [8] |
| HCT116 colon carcinoma xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [8] |
Table 3: Phase I Clinical Trial Data for LY-2584702 (NCT01394003)
| Parameter | Finding | Patient Population | Reference(s) |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Advanced solid tumors | [9] |
| Dose-Limiting Toxicities (DLTs) | Grade 3: vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | Advanced solid tumors | [9] |
| Clinical Response | No objective responses observed at the MTD | Advanced solid tumors | [9] |
| Pharmacodynamics | Reduction in phospho-S6 protein levels in skin biopsies | Advanced solid tumors | [9] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of LY-2584702 is the direct inhibition of p70S6K, leading to a blockade of downstream signaling.
The PI3K/Akt/mTOR/p70S6K Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR/p70S6K signaling pathway and the point of inhibition by LY-2584702.
Downstream Effects of p70S6K Inhibition
The inhibition of p70S6K by LY-2584702 leads to a cascade of downstream effects, primarily centered around the suppression of protein synthesis and cell cycle progression.
-
Inhibition of Ribosomal Protein S6 (rpS6) Phosphorylation: The most direct and measurable downstream effect of p70S6K inhibition is the reduced phosphorylation of rpS6.[8] This event is a key pharmacodynamic biomarker for assessing the activity of p70S6K inhibitors.
-
Decreased Protein Synthesis: By preventing the phosphorylation of rpS6 and other translational machinery components, LY-2584702 leads to a decrease in the synthesis of proteins essential for cell growth and proliferation.[1]
-
Cell Cycle Arrest: p70S6K is required for the G1/S phase transition of the cell cycle.[2] Its inhibition can lead to cell cycle arrest, thereby halting cell proliferation.
-
Induction of Apoptosis: In some cellular contexts, the inhibition of the pro-survival signaling mediated by p70S6K can lead to the induction of apoptosis.
Feedback Loops in the PI3K/Akt Pathway
A critical consideration in targeting the PI3K/Akt/mTOR pathway is the presence of negative feedback loops. p70S6K can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), which is an upstream activator of PI3K.[10] Therefore, inhibition of p70S6K can relieve this negative feedback, leading to the paradoxical activation of upstream components of the PI3K/Akt pathway.[11] This feedback mechanism may contribute to the limited efficacy of single-agent p70S6K inhibitors in some settings.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of LY-2584702.
In Vitro p70S6K Kinase Assay
This protocol is for determining the in vitro inhibitory activity of LY-2584702 on purified p70S6K enzyme. A common method is a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human p70S6K enzyme
-
S6K substrate peptide (e.g., KRRRLASLR)[12]
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
LY-2584702 (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of LY-2584702 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add 1 µL of the LY-2584702 dilution or vehicle (DMSO) control.
-
Add 2 µL of a solution containing the p70S6K enzyme and S6K substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of LY-2584702 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phospho-rpS6
This protocol is for assessing the in-cell activity of LY-2584702 by measuring the phosphorylation status of its downstream target, rpS6.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
LY-2584702 (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-rpS6 (Ser235/236), anti-total rpS6, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of LY-2584702 or vehicle (DMSO) for a specified time (e.g., 24 hours).[8]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-rpS6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total rpS6 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the relative levels of phospho-rpS6.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of LY-2584702 in a subcutaneous xenograft model using HCT116 or U87MG cells.
Materials:
-
HCT116 or U87MG cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
LY-2584702 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT116 or U87MG cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer LY-2584702 (e.g., 12.5 mg/kg) or vehicle control orally, twice daily (BID).[8]
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
LY-2584702 is a potent and selective inhibitor of p70S6K that effectively blocks the phosphorylation of its downstream target, rpS6, leading to the suppression of protein synthesis and cell proliferation. Preclinical studies have demonstrated its antitumor efficacy in xenograft models. However, Phase I clinical trials in patients with advanced solid tumors did not show objective responses at the maximum tolerated dose, and dose-limiting toxicities were observed.[9] The presence of negative feedback loops within the PI3K/Akt/mTOR pathway may contribute to the limited single-agent efficacy of p70S6K inhibitors. Future research may focus on combination strategies to overcome these resistance mechanisms and enhance the therapeutic potential of targeting p70S6K. This technical guide provides a comprehensive resource for researchers and drug development professionals working on p70S6K and its inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. promega.com [promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p70S6K Kinase Enzyme System Application Note [promega.jp]
The Role of LY-2584702 in the Inhibition of Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, with its dysregulation frequently implicated in various cancers. By targeting p70S6K, LY-2584702 directly interferes with the intricate machinery of protein synthesis, a fundamental process for tumor progression. This technical guide provides an in-depth analysis of the mechanism of action of LY-2584702, focusing on its role in inhibiting protein synthesis. It includes a summary of key quantitative data, detailed experimental methodologies for preclinical and clinical evaluation, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to LY-2584702 and its Target: p70S6K
LY-2584702 is a small molecule inhibitor that has been investigated for its potential as an antineoplastic agent.[1][2] Its primary molecular target is the p70 ribosomal protein S6 kinase (p70S6K), a serine/threonine kinase that plays a pivotal role in the regulation of messenger RNA (mRNA) translation.[3][4] p70S6K is a key downstream component of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade, a pathway often found to be hyperactivated in a wide range of human cancers.[2][3]
The activation of p70S6K leads to the phosphorylation of several substrates involved in the initiation and elongation phases of protein synthesis. The most well-characterized substrate is the 40S ribosomal protein S6 (rpS6).[4] Phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5' TOP) mRNAs, which predominantly encode for components of the translational machinery itself, such as ribosomal proteins and elongation factors.[2] By inhibiting p70S6K, LY-2584702 effectively blocks this cascade, leading to a reduction in protein synthesis and subsequent inhibition of cell proliferation and tumor growth.[1][2]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR/p70S6K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that responds to various extracellular stimuli, such as growth factors and nutrients, to regulate cellular processes.
-
Upstream Activation: The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt and mTORC1 Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2), a negative regulator of the small GTPase Rheb. Activated Rheb then stimulates the kinase activity of the mTOR complex 1 (mTORC1).
-
mTORC1 and its Downstream Effectors: mTORC1 is a central regulator of protein synthesis and cell growth. It has two major downstream signaling branches:
-
The p70S6K Branch: mTORC1 directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates multiple substrates, including ribosomal protein S6 (rpS6) and eukaryotic initiation factor 4B (eIF4B), to promote protein synthesis.[3][5]
-
The 4E-BP1/eIF4E Axis: mTORC1 also phosphorylates the eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs).[6] In their hypophosphorylated state, 4E-BPs bind to eIF4E, preventing its interaction with eIF4G and thereby inhibiting the formation of the eIF4F complex, a critical step in cap-dependent translation initiation. Phosphorylation of 4E-BPs by mTORC1 causes their dissociation from eIF4E, allowing for the assembly of the eIF4F complex and the initiation of translation.[6]
-
LY-2584702, as a selective inhibitor of p70S6K, primarily acts on the first branch of the mTORC1 downstream signaling. By preventing the phosphorylation of rpS6 and eIF4B, it directly curtails the enhanced translation of specific mRNAs and the overall efficiency of the translation initiation process.
Signaling Pathway Diagram
Quantitative Data on LY-2584702 Activity
The inhibitory activity of LY-2584702 has been quantified in various preclinical and clinical settings.
Table 1: In Vitro Inhibitory Activity of LY-2584702
| Parameter | Value | Cell Line/System | Reference |
| IC50 for p70S6K | 4 nM | Enzyme Assay | [7] |
| IC50 for pS6 Inhibition | 0.1 - 0.24 µM | HCT116 Colon Cancer Cells | [7] |
Table 2: In Vivo Efficacy of LY-2584702 in Xenograft Models
| Animal Model | Dosage | Outcome | Reference |
| U87MG Glioblastoma Xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [7] |
| HCT116 Colon Carcinoma Xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [7] |
Table 3: Phase I Clinical Trial Data for LY-2584702
| Parameter | Finding | Population | Reference |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Patients with advanced solid tumors | [8] |
| Dose-Limiting Toxicities (DLTs) | Grade 3: vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | Patients with advanced solid tumors | [8] |
| Pharmacodynamic Marker | Inhibition of phospho-S6 protein | Skin biopsies from treated patients | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to characterize the activity of LY-2584702.
Western Blotting for Phospho-rpS6 Inhibition
This protocol is designed to assess the inhibitory effect of LY-2584702 on the phosphorylation of ribosomal protein S6 in cancer cell lines.
Objective: To quantify the levels of phosphorylated rpS6 (p-rpS6) relative to total rpS6 in cells treated with LY-2584702.
Materials:
-
HCT116 colon cancer cells
-
LY-2584702
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-rpS6 (Ser235/236) and rabbit anti-rpS6
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with varying concentrations of LY-2584702 (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-rpS6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total rpS6 to serve as a loading control.
Experimental Workflow: Western Blotting
In Vivo Xenograft Studies
This protocol describes the use of a human tumor xenograft model in immunocompromised mice to evaluate the antitumor efficacy of LY-2584702.
Objective: To assess the effect of LY-2584702 on tumor growth in vivo.
Materials:
-
HCT116 human colon carcinoma cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, to enhance tumor take)
-
LY-2584702 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest HCT116 cells from culture and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[4][9]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
-
Drug Administration: Administer LY-2584702 (e.g., 12.5 mg/kg) and the vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily, BID).[7]
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: Continue the treatment until the tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
Conclusion
LY-2584702 represents a targeted therapeutic approach aimed at a key node in the regulation of protein synthesis. Its selective inhibition of p70S6K provides a direct mechanism to disrupt the translation of mRNAs crucial for cell growth and proliferation. The preclinical data robustly support its mechanism of action, demonstrating potent inhibition of p70S6K and its downstream effector, rpS6, leading to significant antitumor activity in vitro and in vivo. While clinical development has faced challenges, the study of LY-2584702 has provided valuable insights into the therapeutic potential of targeting the p70S6K pathway and has underscored the importance of pharmacodynamic biomarkers in guiding the clinical evaluation of such targeted agents. Further research into the broader effects of p70S6K inhibition on the entire translational landscape and the development of predictive biomarkers will be crucial for the future application of this class of inhibitors in oncology.
References
- 1. (PDF) Role of P70S6K1-Mediated Phosphorylation of eIF4B and [research.amanote.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Role of p70S6K1-mediated phosphorylation of eIF4B and PDCD4 proteins in the regulation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
preclinical studies involving LY-2584702 free base
An In-Depth Technical Guide to Preclinical Studies Involving LY-2584702 Free Base
Introduction
LY-2584702 is an orally available, potent, and selective ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2][3][4] p70S6K is a serine/threonine kinase that functions as a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently upregulated in various cancer cells.[1][2][3] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a key step in the regulation of protein synthesis, cell growth, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its in vitro and in vivo activity, experimental methodologies, and its mechanism of action within relevant signaling pathways.
Mechanism of Action
LY-2584702 acts as a selective, ATP-competitive inhibitor of p70S6K.[4][5][6][7] Its primary mechanism involves blocking the kinase activity of p70S6K, which in turn inhibits the phosphorylation of its downstream substrate, the 40S ribosomal protein S6 (S6).[3] This inhibition disrupts normal ribosomal function, leading to a decrease in protein synthesis and a subsequent reduction in tumor cell proliferation.[1][2] While highly selective for p70S6K, at higher concentrations, LY-2584702 has shown some activity against related kinases such as MSK2 and RSK.[8][9][10]
Signaling Pathway
The following diagram illustrates the position of p70S6K within the PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
Quantitative In Vitro Data
The following table summarizes the in vitro inhibitory activity of LY-2584702 across various assays and cell lines.
| Target/Assay | Value (IC50) | Cell Line | Notes | Source |
| p70S6K (cell-free) | 4 nM | N/A | ATP-competitive inhibition. | [3][5][6] |
| S6K1 (enzyme assay) | 2 nM | N/A | Direct enzyme inhibition. | [8][9][10] |
| pS6 Phosphorylation | 0.1 - 0.24 µM | HCT116 Colon Cancer | Inhibition of S6 ribosomal protein phosphorylation. | [3][5][6][8][9][10] |
| pS6 Phosphorylation | 100 nM | General (Cells) | General cellular inhibition of pS6. | [8][9][10] |
| MSK2 (enzyme assay) | 58 - 176 nM | N/A | Activity at higher concentrations. | [8][9][10] |
| RSK (enzyme assay) | 58 - 176 nM | N/A | Activity at higher concentrations. | [8][9][10] |
Experimental Protocols: In Vitro Assays
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is utilized to measure cell proliferation.[8]
-
Cell Seeding: Cancer cell lines, such as A549 and SK-MES-1, are seeded in 96-well plates at a density of 5 x 10³ cells per well.[8]
-
Treatment: Cells are treated with LY-2584702 at various concentrations (e.g., 0.1 µM, 0.2 µM, 0.6 µM, 1.0 µM) for a specified duration, typically 24 hours. A DMSO-treated group serves as the negative control.[8]
-
Measurement: The proliferative activity is measured by detecting the absorbance at 450 nm at set intervals (e.g., every 24 hours) after seeding.[8]
Western Blot for Phospho-S6
This method is used to determine the effect of LY-2584702 on the phosphorylation of the S6 ribosomal protein (pS6).
-
Cell Treatment: HCT116 colon cancer cells are treated with varying concentrations of LY-2584702 for 24 hours.[6]
-
Lysate Preparation: After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated S6 (p-rpS6) and total S6 (rpS6).
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized to assess the level of S6 phosphorylation relative to the total S6 protein.
Quantitative In Vivo Data
The following table summarizes the in vivo efficacy of LY-2584702 in xenograft models.
| Animal Model | Cell Line | Dosage | Efficacy Metric | Value | Source |
| Nude Mice | HCT116 Colon Carcinoma | 2.5 mg/kg BID | Significant Antitumor Efficacy | - | [5][8][9] |
| Nude Mice | HCT116 Colon Carcinoma | 12.5 mg/kg BID | Significant Antitumor Efficacy | - | [5][8][9] |
| Nude Mice | HCT116 Colon Carcinoma | - | TMED50 | 2.3 mg/kg | [3][8][9] |
| Nude Mice | HCT116 Colon Carcinoma | - | TMED90 | 10 mg/kg | [3][8][9] |
| Nude Mice | U87MG Glioblastoma | 2.5 mg/kg BID | Significant Antitumor Efficacy | - | [5][8][9] |
| Nude Mice | U87MG Glioblastoma | 12.5 mg/kg BID | Significant Antitumor Efficacy | - | [5][8][9] |
| Nude Mice | EOMA (shAkt3) | 12.5 mg/kg BID | Significant Tumor Growth Reduction | - | [8][9] |
BID: twice daily; TMED50/90: Threshold Minimum Effective Dose to achieve 50%/90% tumor growth inhibition.
Experimental Protocols: In Vivo Xenograft Studies
Tumor Xenograft Model Workflow
The general workflow for assessing the in vivo efficacy of LY-2584702 in a xenograft model is outlined below.
-
Animal Models: Studies typically use 6- to 8-week-old female nu/nu mice.[8]
-
Cell Implantation: Cancer cells (e.g., 0.3 x 10⁶ EOMA cells) are injected subcutaneously into the mice.[8]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specific size (e.g., 0.01 cm³) before treatment begins.[8]
-
Drug Formulation and Administration: LY-2584702 is prepared in a vehicle solution, such as 0.25% Tween-80 and 0.05% antifoam, and administered orally twice daily (BID).[8]
-
Efficacy Measurement: Tumor size is measured regularly (e.g., daily or every 3-4 days) to monitor the effect of the treatment compared to the vehicle control group.[8]
Logical Relationship of LY-2584702 Action
The diagram below summarizes the logical cascade from target inhibition to the ultimate biological effect.
References
- 1. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to LY-2584702: A Selective p70S6K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective, ATP-competitive p70 S6 kinase (p70S6K) inhibitor, LY-2584702. It includes a detailed summary of its synonyms and alternative names, key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Synonyms and Alternative Names
LY-2584702 is known by several identifiers, which are crucial for comprehensive literature and database searches. These names encompass its free base form, tosylate salt, and various database and commercial identifiers.
| Category | Name/Identifier |
| Free Base | LY-2584702 |
| LY-2584702 free base | |
| Tosylate Salt | LY-2584702 tosylate |
| IUPAC Name | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
| CAS Number | 1082949-67-4 (free base) |
| 1082949-68-5 (tosylate) | |
| Code Name | LYS6K2 |
| Other Identifiers | p70S6K Inhibitor LY2584702, LY 2584702 |
Quantitative Data Summary
LY-2584702 is a potent inhibitor of p70S6K with significant activity in both enzymatic and cell-based assays. Its efficacy has also been demonstrated in preclinical in vivo models.
| Parameter | Value | Conditions |
| IC₅₀ (p70S6K, cell-free) | 4 nM | ATP-competitive enzyme assay[1][2][3] |
| IC₅₀ (pS6, HCT116 cells) | 0.1-0.24 µM | Inhibition of S6 ribosomal protein phosphorylation[1][3] |
| TMED₅₀ (in vivo) | 2.3 mg/kg | HCT116 colon carcinoma xenograft model[4] |
| TMED₉₀ (in vivo) | 10 mg/kg | HCT116 colon carcinoma xenograft model[4] |
| Selectivity | Selective against a panel of 83 other kinases | Ubiquitin kinase panel[5] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of p70S6K and a typical experimental workflow for evaluating LY-2584702.
Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702.
Caption: Experimental Workflow for LY-2584702 Evaluation.
Caption: Relationship Between LY-2584702 Synonyms.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.
In Vitro p70S6K Kinase Assay
This protocol is for determining the in vitro inhibitory activity of LY-2584702 against p70S6K.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl₂, 0.5 mg/ml BSA) with sterile distilled water.
-
Prepare a stock solution of LY-2584702 in DMSO. Create serial dilutions in 1x Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Thaw recombinant active p70S6K enzyme, S6K substrate peptide, and ATP on ice.
-
-
Assay Procedure:
-
In a 96-well plate, add 12.5 µL of a master mix containing 1x Kinase Assay Buffer, 500 µM ATP, and 1 mg/mL S6K1 substrate to each well.
-
Add 2.5 µL of the diluted LY-2584702 or vehicle control (for positive and negative controls) to the appropriate wells.
-
Initiate the reaction by adding 10 µL of diluted p70S6K enzyme to each well, except for the "blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of LY-2584702.
-
-
Data Analysis:
-
Subtract the "blank" value from all other readings.
-
Calculate the percent inhibition for each concentration of LY-2584702 relative to the positive control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Western Blot for Phospho-S6 in HCT116 Cells
This protocol describes the detection of phosphorylated S6 ribosomal protein (pS6) in HCT116 cells following treatment with LY-2584702.
-
Cell Culture and Treatment:
-
Culture HCT116 cells in an appropriate medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of LY-2584702 or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-S6 (e.g., Ser235/236) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total S6 or a housekeeping protein like α-Tubulin.
-
Quantify the band intensities using densitometry software.
-
HCT116 Xenograft Model
This protocol outlines the procedure for establishing and utilizing an HCT116 xenograft mouse model to evaluate the in vivo efficacy of LY-2584702.
-
Cell Preparation and Implantation:
-
Harvest HCT116 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., female SCID or athymic nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers and calculate the volume using the formula: Volume = (length x width²) / 2.
-
-
Drug Administration and Monitoring:
-
Administer LY-2584702 orally at the desired doses (e.g., 2.5 mg/kg or 12.5 mg/kg, twice daily)[4]. The vehicle control should be administered to the control group.
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
-
Endpoint and Data Analysis:
-
The study can be concluded when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.
-
Calculate the tumor growth inhibition (%T/C) for each treatment group compared to the control group.
-
Statistically analyze the differences in tumor growth between the groups to determine the efficacy of LY-2584702.
-
The threshold minimum effective dose (TMED) can be calculated based on the dose-response data.
-
References
A Comprehensive Technical Guide to the Biological Activity of LY-2584702: Tosylate vs. Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making p70S6K an attractive target for therapeutic intervention.[2] LY-2584702 has been investigated in both preclinical and clinical settings for its potential as an anticancer agent.[2][3] The compound is available as a free base and as a tosylate salt. While both forms are considered to possess the same intrinsic biological activity, the tosylate salt offers advantages in terms of its physicochemical properties, namely enhanced stability and solubility. This guide provides an in-depth comparison of the biological activities of LY-2584702 tosylate and its free base, supported by quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.
Physicochemical and Biological Equivalence
LY-2584702 is available in two primary forms: the free base and the tosylate salt. From a pharmacological standpoint, the active moiety is the LY-2584702 molecule itself. The tosylate salt is a formulation strategy to improve the drug's handling and bioavailability.
-
Free Base (LY-2584702): The active pharmaceutical ingredient in its un-ionized form.
-
Tosylate Salt (LY-2584702 Tosylate): A salt formed by the reaction of the basic free base with p-toluenesulfonic acid. This salt form generally exhibits improved solubility and stability, which are advantageous for formulation and in vivo applications.
Multiple sources indicate that while the chemical forms differ, their biological activities are equivalent on a molar basis. The primary distinction lies in their physicochemical properties, as summarized in the table below.
| Property | LY-2584702 Tosylate | LY-2584702 Free Base | Reference(s) |
| Molecular Weight | 617.62 g/mol | 445.42 g/mol | [4] |
| Solubility | Higher solubility in aqueous and organic solvents | Lower solubility | [4] |
| Stability | More stable | Less stable | [4] |
| Biological Activity | Considered biologically equivalent to the free base | The active form of the inhibitor | [4] |
In Vitro Biological Activity
The in vitro activity of LY-2584702 has been characterized through enzymatic and cell-based assays, demonstrating its potent and selective inhibition of p70S6K and its downstream signaling.
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
| Enzymatic Assay | p70S6K | IC₅₀ | 4 nM | [4][5] |
| Cell-Based Assay | HCT116 | IC₅₀ | 0.1-0.24 µM | [4][5] |
| (pS6 Phosphorylation) |
In Vivo Biological Activity
Preclinical in vivo studies using xenograft models of human cancers have demonstrated the anti-tumor efficacy of LY-2584702.
| Animal Model | Treatment | Outcome | Reference(s) |
| U87MG Glioblastoma Xenograft | 12.5 mg/kg, twice daily (BID) | Significant antitumor efficacy | [4] |
| HCT116 Colon Carcinoma Xenograft | 12.5 mg/kg, twice daily (BID) | Significant antitumor efficacy | [4] |
| HCT116 Colon Carcinoma Xenograft | TMED₅₀: 2.3 mg/kg; TMED₉₀: 10 mg/kg | Statistically significant tumor growth reduction | [6] |
Mechanism of Action and Signaling Pathway
LY-2584702 functions as an ATP-competitive inhibitor of p70S6K. This kinase is a key component of the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of its downstream substrate, the S6 ribosomal protein (S6). This, in turn, leads to a decrease in protein synthesis and ultimately inhibits cell proliferation.[7]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.
Experimental Protocols
The following are representative protocols for assays used to characterize the biological activity of LY-2584702.
In Vitro p70S6K Enzymatic Assay
This protocol describes a general procedure for assessing the direct inhibitory activity of LY-2584702 on p70S6K. A common method is the ADP-Glo™ Kinase Assay.
Caption: Workflow for a p70S6K in vitro kinase assay.
-
Reaction Setup: Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.
-
Component Addition: To the wells of a microplate, add the p70S6K enzyme, a suitable substrate (e.g., a synthetic S6 peptide), and varying concentrations of LY-2584702 (dissolved in DMSO).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ assay involves converting the generated ADP to ATP and then using luciferase to produce a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of S6 Phosphorylation in Cells
This protocol outlines the steps to measure the inhibition of downstream p70S6K signaling in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat the cells with various concentrations of LY-2584702 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated S6 (pS6) and total S6.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of pS6 to total S6 at different LY-2584702 concentrations to calculate the cellular IC₅₀.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of LY-2584702 in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or U87MG) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the formulation of LY-2584702 (the tosylate salt is often preferred for in vivo studies due to its better solubility) in a suitable vehicle. Administer the drug to the treatment group according to the planned dose and schedule (e.g., 12.5 mg/kg, twice daily by oral gavage). The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the extent of tumor growth inhibition.
Conclusion
LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K. While both the free base and the tosylate salt exhibit the same fundamental biological activity, the tosylate form is generally favored for its superior physicochemical properties, which are beneficial for formulation and in vivo applications. The choice between the two forms for research purposes will depend on the specific experimental context, with the tosylate salt being the more practical option for in vivo studies. This guide provides a comprehensive overview of the biological activity of LY-2584702, offering valuable data and methodological insights for researchers in the field of cancer drug discovery and development.
References
- 1. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY-2584702 Free Base in Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving the selective p70S6 kinase (p70S6K) inhibitor, LY-2584702. The included methodologies are essential for characterizing the compound's inhibitory activity and its effects on cellular signaling and viability.
Compound Information
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K.[1][2] It has demonstrated significant anti-tumor efficacy in preclinical models by inhibiting the phosphorylation of the S6 ribosomal protein (pS6), a key downstream effector in the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4]
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₁H₁₉F₄N₇ |
| Molecular Weight | 445.4 g/mol [3] |
| Form | Free Base |
| Solubility | Soluble in DMSO. For in vitro experiments, further dilution from a DMSO stock into aqueous buffers or cell culture media is required.[5] |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. |
Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of LY-2584702.
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | p70S6K | IC₅₀ | 4 nM[1][2][5] |
| Cell-Based Assay | HCT116 Colon Cancer Cells | IC₅₀ (pS6 Inhibition) | 0.1 - 0.24 µM[1][2][5] |
| Cell Proliferation Assay | A549 Lung Cancer Cells | Significant Inhibition | Starting at 0.1 µM (24h)[2][5] |
| Cell Proliferation Assay | SK-MES-1 Lung Cancer Cells | Significant Inhibition | Starting at 0.6 µM[2][5] |
Signaling Pathway
LY-2584702 acts downstream of the PI3K/mTOR pathway to specifically inhibit p70S6K, thereby preventing the phosphorylation of the S6 ribosomal protein. This inhibition disrupts protein synthesis and ultimately leads to decreased cell proliferation and survival.
Experimental Protocols
In Vitro p70S6K Kinase Assay
This protocol is designed to measure the direct inhibitory effect of LY-2584702 on p70S6K activity. Commercially available kinase assay kits, such as ADP-Glo™, are recommended for a streamlined workflow.[6][7]
Objective: To determine the IC₅₀ of LY-2584702 against recombinant p70S6K.
Materials:
-
Recombinant active p70S6K enzyme
-
p70S6K substrate (e.g., S6K substrate peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[6]
-
LY-2584702 free base
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-fold serial dilution of LY-2584702 in DMSO. For a typical assay, the final DMSO concentration should not exceed 1%.[7]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the S6K substrate.[5]
-
Reaction Setup:
-
Add 2.5 µL of the diluted LY-2584702 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 12.5 µL of the Master Mix to each well.
-
To initiate the reaction, add 10 µL of diluted p70S6K enzyme to each well.[5] The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[5]
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[5]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each LY-2584702 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with LY-2584702.[3]
Objective: To assess the effect of LY-2584702 on the viability of cancer cell lines (e.g., HCT116, A549).
Materials:
-
HCT116 or A549 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)[1]
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of LY-2584702 in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of LY-2584702 or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[3]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for Phospho-S6 Ribosomal Protein
This protocol details the detection of phosphorylated S6 ribosomal protein (pS6) in cell lysates to confirm the intracellular activity of LY-2584702.
Objective: To measure the inhibition of S6 phosphorylation in cells treated with LY-2584702.
Materials:
-
HCT116 or other suitable cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of LY-2584702 (e.g., 0.1 µM to 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.
-
Boil samples for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S6 antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total S6 and/or a housekeeping protein like β-actin.
-
Data Analysis: Quantify band intensities using densitometry software. Express pS6 levels as a ratio to total S6 or the housekeeping protein.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 9. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LY-2584702 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream component of the PI3K/Akt/mTOR signaling pathway.[1][2][3] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a key event in the regulation of protein synthesis, cell growth, and proliferation.[2][4] These application notes provide detailed protocols for the preparation of LY-2584702 free base stock solutions in DMSO and their application in cell-based assays.
Quantitative Data Summary
The following table summarizes key quantitative data for LY-2584702.
| Parameter | Value | Cell Line/System | Reference |
| Molecular Weight | 445.42 g/mol | N/A | [1][2] |
| Formula | C21H19F4N7 | N/A | [1][2] |
| CAS Number | 1082949-67-4 | N/A | [1][2] |
| Solubility in DMSO | ≥22.25 mg/mL | N/A | [1] |
| IC50 (p70S6K, cell-free) | 4 nM | Cell-free assay | [1][5][6] |
| IC50 (pS6 inhibition) | 0.1-0.24 µM | HCT116 colon cancer cells | [1][5][6] |
| In Vivo Efficacy | 2.5 mg/kg and 12.5 mg/kg BID | U87MG glioblastoma and HCT116 colon carcinoma xenograft models | [1][6] |
Signaling Pathway
LY-2584702 targets p70S6K, a key kinase in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The diagram below illustrates the position of p70S6K in this critical signaling cascade and the inhibitory action of LY-2584702.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warming of DMSO: If the this compound has low solubility, pre-warm the required volume of DMSO to 37°C to aid dissolution.[1]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Calculating the Required DMSO Volume: Calculate the volume of DMSO needed to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Volume (µL) = (Mass (mg) / 445.42) x 100,000
-
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the LY-2584702 powder.[5][6]
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][8] Store the aliquots at -20°C or -80°C for long-term storage.[1][7] The stock solution is stable for several months when stored properly.[1]
Protocol 2: General Workflow for In Vitro Cell Treatment and Analysis
This workflow outlines the general steps for treating cultured cells with the prepared LY-2584702 stock solution and subsequently analyzing the effects, for example, by Western blotting for the inhibition of S6 ribosomal protein phosphorylation.
Procedure:
-
Cell Culture: Seed and culture the desired cell line (e.g., HCT116) in appropriate culture vessels and medium until they reach the desired confluency.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the LY-2584702 stock solution. Prepare fresh serial dilutions of the stock solution in serum-free or complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform dilutions in a stepwise manner.[8] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.[8]
-
Cell Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing the various concentrations of LY-2584702. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the inhibitor.[7]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[6]
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated S6 ribosomal protein (p-S6), total S6 ribosomal protein, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of p-S6 inhibition by LY-2584702 relative to the vehicle control.
Safety Precautions
LY-2584702 is a bioactive molecule and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. All handling of the powder should be performed in a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
- 1. apexbt.com [apexbt.com]
- 2. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for LY-2584702 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY-2584702, a selective and ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K), in various cell culture experiments.[1][2] LY-2584702 effectively blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of protein synthesis and cell proliferation.[3] This document outlines the optimal concentrations, detailed experimental protocols, and expected outcomes for the use of LY-2584702 in cancer cell lines.
Mechanism of Action and Signaling Pathway
LY-2584702 targets p70S6K, a key downstream effector of the PI3K/Akt/mTOR signaling cascade.[3] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (rpS6), a crucial step in the initiation of protein synthesis. This ultimately leads to a reduction in cell growth, proliferation, and survival. The enzymatic IC50 of LY-2584702 against p70S6K is approximately 4 nM.[1][2]
Optimal Concentrations for Cell Culture Experiments
The optimal concentration of LY-2584702 varies depending on the cell line and the specific assay being performed. Below is a summary of effective concentrations and IC50 values reported in various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Assay | Concentration / IC50 | Treatment Duration | Reference |
| HCT116 (Colon Carcinoma) | Inhibition of pS6 | IC50: 0.1-0.24 µM | 24 hours | [2][4] |
| HCT116 (Colon Carcinoma) | Western Blot (p-rpS6) | 250 nM | 24 hours | [2] |
| A549 (Lung Carcinoma) | Proliferation Assay | Significant inhibition at 0.1 µM | 24 hours | [4] |
| SK-MES-1 (Lung Carcinoma) | Proliferation Assay | Obvious inhibition at 0.6 µM | 24 hours | [4] |
| EOMA (Hemangioendothelioma) | Inhibition of pS6 | Dose-dependent | Not Specified | [4] |
| Transformed Human Hepatocytes | Viability Assay | Optimal at 2 µM | 24 hours | [5] |
Experimental Protocols
Preparation of LY-2584702 Stock Solution
-
Reconstitution: Prepare a stock solution of LY-2584702 in sterile dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.45 mg of LY-2584702 (MW: 445.42 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. The solubility in DMSO is greater than 22.3 mg/mL.[3] If precipitation is observed upon thawing, gently warm the tube at 37°C for 10-15 minutes.[3]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a complete cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cell Proliferation Assay (CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of LY-2584702 in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of LY-2584702. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Phospho-S6
This protocol allows for the verification of LY-2584702's inhibitory effect on its direct downstream target.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency.
-
Treat the cells with LY-2584702 at the desired concentrations for the appropriate duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often preferred.
-
Incubate the membrane with a primary antibody against phospho-S6 (Ser235/236) (e.g., Cell Signaling Technology #2211, 1:1000 dilution) overnight at 4°C.[6]
-
Incubate with a primary antibody against total S6 as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A clear reduction in the phospho-S6 band intensity should be observed in the LY-2584702-treated samples compared to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with LY-2584702 as described for the proliferation assay.
-
Harvest both the floating and adherent cells. For adherent cells, use trypsin-EDTA.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Expected Results: An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cell populations is expected with increasing concentrations of LY-2584702.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of LY-2584702 on cell cycle progression.
-
Cell Treatment and Harvesting:
-
Treat cells with LY-2584702 for the desired time.
-
Harvest the cells by trypsinization, and collect the supernatant to include any floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.[7]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Expected Results: Inhibition of protein synthesis by LY-2584702 may lead to cell cycle arrest, often observed as an accumulation of cells in the G1 phase.
-
Concluding Remarks
LY-2584702 is a potent and selective inhibitor of p70S6K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway in cancer research. The protocols provided here serve as a starting point for designing and executing experiments to investigate the cellular effects of this compound. It is crucial to optimize the experimental conditions, particularly the concentration and treatment duration, for each specific cell line and research question.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
Probing the mTOR Pathway: A Detailed Protocol for Phospho-S6 Western Blotting Following LY-2584702 Treatment
For Immediate Release
This application note provides a comprehensive protocol for the detection and quantification of phosphorylated Ribosomal Protein S6 (phospho-S6) at Ser235/236 via Western blot in cell lysates following treatment with LY-2584702, a selective p70 S6 Kinase (p70S6K) inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the mTOR/p70S6K signaling pathway and the efficacy of its inhibitors.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. A key downstream effector of this pathway is the p70 S6 Kinase (p70S6K), which, upon activation by mTOR, phosphorylates the S6 ribosomal protein (S6). The phosphorylation of S6, particularly at serines 235 and 236, is a hallmark of mTORC1 activation and is crucial for the translation of specific mRNAs encoding ribosomal proteins and elongation factors.
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K.[1][2] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of S6, thereby impeding protein synthesis and cell growth.[2] Western blotting for phospho-S6 (p-S6) is a fundamental technique to assess the pharmacodynamic activity of LY-2584702 and other inhibitors targeting the mTOR pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade targeted by LY-2584702 and the experimental workflow for the Western blot protocol.
Caption: mTOR signaling pathway and the inhibitory action of LY-2584702.
Caption: Experimental workflow for phospho-S6 Western blot analysis.
Quantitative Data Summary
The following table summarizes the inhibitory effect of LY-2584702 on S6 phosphorylation in various cancer cell lines as determined by Western blot analysis.
| Cell Line | Treatment Concentration | Treatment Duration | Percent Inhibition of Phospho-S6 (Ser235/236) vs. Control | Reference |
| HCT116 (Colon Cancer) | 0.1 - 0.24 µM (IC50) | Not Specified | ~50% | [2] |
| MCF7 (Breast Cancer) | 500 nM | 3 hours | ~75% | [3] |
| T47D (Breast Cancer) | 500 nM | 3 hours | ~80% | [3] |
| ZR75-1 (Breast Cancer) | 500 nM | 3 hours | ~90% | [3] |
Note: The percent inhibition is estimated from the provided data and may vary based on experimental conditions.
Detailed Experimental Protocols
This protocol is optimized for cultured cells treated with LY-2584702.
Materials and Reagents
-
Cell culture medium and supplements
-
LY-2584702 (Selleck Chemicals or equivalent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Methanol
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Primary Antibody: Rabbit or Mouse anti-total S6 Ribosomal Protein
-
Primary Antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol
1. Cell Culture and Treatment: 1.1. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. 1.2. Prepare a stock solution of LY-2584702 in DMSO. 1.3. Treat cells with the desired concentrations of LY-2584702 or vehicle (DMSO) for the specified duration.
2. Cell Lysis and Protein Extraction: 2.1. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS completely and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.6. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: 3.1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: 4.1. Normalize the protein concentration of all samples with lysis buffer. 4.2. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. 4.3. Boil the samples at 95-100°C for 5-10 minutes. 4.4. Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer: 5.1. Load 20-30 µg of protein per lane into a precast polyacrylamide gel. 5.2. Run the gel according to the manufacturer's recommendations until adequate separation is achieved. 5.3. Transfer the separated proteins to a PVDF membrane. Activate the PVDF membrane in methanol for 30 seconds before assembling the transfer stack. 5.4. Perform the transfer according to standard protocols (e.g., wet or semi-dry transfer).
6. Immunoblotting: 6.1. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. 6.2. Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) diluted in 5% BSA/TBST. A starting dilution of 1:1000 is recommended, but should be optimized. Incubate overnight at 4°C with gentle agitation. 6.3. Wash the membrane three times for 10 minutes each with TBST. 6.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST (typically 1:5000 to 1:10000) for 1 hour at room temperature. 6.5. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: 7.1. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. 7.2. Capture the chemiluminescent signal using a digital imager or X-ray film. 7.3. To ensure equal protein loading, the membrane should be stripped and re-probed for total S6 and a loading control protein (e.g., β-actin or GAPDH). 7.4. Quantify the band intensities using densitometry software. Normalize the phospho-S6 signal to the total S6 signal for each sample. Further normalization to the loading control can also be performed.
Troubleshooting and Key Considerations
-
Phosphatase Activity: It is critical to work quickly and keep samples on ice at all times to minimize dephosphorylation. Always use freshly prepared lysis buffer with phosphatase inhibitors.
-
Antibody Optimization: The optimal dilution for primary and secondary antibodies should be determined empirically for your specific experimental system.
-
Loading Controls: Probing for total S6 is essential to confirm that changes in the phospho-S6 signal are not due to alterations in the total amount of S6 protein. A housekeeping protein like β-actin or GAPDH should also be used to verify equal sample loading.
-
Data Interpretation: The IC50 and degree of inhibition can vary between cell lines and experimental conditions. It is important to include appropriate controls (vehicle-treated and untreated) in every experiment.
By following this detailed protocol, researchers can reliably assess the inhibitory effect of LY-2584702 on the mTOR signaling pathway, providing valuable insights for basic research and drug development programs.
References
- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-2584702 Free Base in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[2][3] By targeting p70S6K, LY-2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein (rpS6), a key event in the initiation of protein synthesis.[1][4] This disruption of protein synthesis ultimately leads to the suppression of tumor cell proliferation and survival.[3] Preclinical studies have demonstrated the anti-tumor efficacy of LY-2584702 in various cancer cell lines and xenograft models.[1][4] These application notes provide detailed protocols for the use of LY-2584702 free base in cancer cell line treatment, covering essential in vitro assays to characterize its biological effects.
Mechanism of Action
LY-2584702 exerts its anti-cancer effects by directly inhibiting the kinase activity of p70S6K. This inhibition prevents the subsequent phosphorylation of its downstream substrate, the S6 ribosomal protein. The phosphorylation of S6 is a crucial step for the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for ribosomal proteins and elongation factors. By blocking this process, LY-2584702 effectively curtails the synthesis of proteins essential for cell growth and division.
Figure 1: Simplified signaling pathway of LY-2584702 action.
Data Presentation
In Vitro Efficacy of LY-2584702
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic Assay) | 4 nM | p70S6K | [1] |
| IC50 (pS6 Inhibition) | 0.1-0.24 µM | HCT116 (colon) | [1][4] |
| IC50 (pS6 Inhibition) | 100 nM | In cells | [5] |
| Inhibition of Proliferation | Significant at 0.1 µM (24h) | A549 (lung) | [5] |
| Inhibition of Proliferation | Significant at 0.6 µM (24h) | SK-MES-1 (lung) | [5] |
In Vivo Efficacy of LY-2584702
| Animal Model | Treatment Dose | Outcome | Reference |
| U87MG Glioblastoma Xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [4] |
| HCT116 Colon Carcinoma Xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [4] |
Experimental Protocols
Preparation of LY-2584702 Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of LY-2584702 by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock of LY-2584702 (Molecular Weight: 445.42 g/mol ), dissolve 4.45 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C may aid in solubilization.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 96-well cell culture plates
Protocol:
-
Culture cancer cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into the appropriate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to attach and resume growth for 24 hours.
-
Prepare working concentrations of LY-2584702 by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of LY-2584702 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Figure 2: General experimental workflow for cell treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following treatment with LY-2584702, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Phospho-S6
This protocol allows for the detection of the phosphorylation status of the S6 ribosomal protein, a direct downstream target of p70S6K.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total S6 and a loading control like β-actin to ensure equal protein loading.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Apoptosis Assay by Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells as described for the cell cycle analysis.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Figure 3: Logical relationship of experimental assays.
Conclusion
This compound is a valuable tool for investigating the role of the p70S6K signaling pathway in cancer biology. The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro effects of this inhibitor on cancer cell lines. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting p70S6K in oncology. While preclinical data is promising, it is important to note that clinical trials with LY-2584702 were terminated due to a lack of efficacy and toxicity issues.[6] Nevertheless, it remains a critical research tool for elucidating the intricacies of the mTOR pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ribosomal protein S6 Western blot analyses. [bio-protocol.org]
- 3. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing and Administration of LY-2584702 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of LY-2584702, a selective and ATP-competitive inhibitor of p70 S6 Kinase (p70S6K), in mouse models.[1][2][3] LY-2584702 targets a key component of the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation and survival.[1][3][4] The protocols and data presented herein are compiled from preclinical studies to facilitate the design and execution of in vivo experiments.
Mechanism of Action: PI3K/mTOR/p70S6K Signaling Pathway
LY-2584702 exerts its effect by directly inhibiting p70S6K, a serine/threonine protein kinase that acts downstream of mTOR.[1] The primary function of p70S6K is to phosphorylate the S6 ribosomal protein (S6), a component of the 40S ribosomal subunit, thereby promoting protein synthesis and cell growth.[1] By blocking this phosphorylation, LY-2584702 can effectively inhibit tumor growth in various cancer models.
Caption: The PI3K/Akt/mTOR signaling cascade, with LY-2584702 selectively inhibiting p70S6K.
Quantitative Dosing Data in Mouse Xenograft Models
The following table summarizes effective doses of LY-2584702 from various preclinical mouse xenograft studies. The compound is typically administered orally.[1][5]
| Mouse Model | Cell Line | Dose (mg/kg) | Dosing Schedule | Efficacy Metric |
| Colon Carcinoma Xenograft | HCT116 | 2.3 | Not Specified | TMED50 (Threshold Minimum Effective Dose 50%)[1][5] |
| Colon Carcinoma Xenograft | HCT116 | 10 | Not Specified | TMED90 (Threshold Minimum Effective Dose 90%)[1][5] |
| Colon Carcinoma Xenograft | HCT116 | 2.5 and 12.5 | Twice Daily (BID) | Significant single-agent efficacy[1][5] |
| Glioblastoma Xenograft | U87MG | 2.5 and 12.5 | Twice Daily (BID) | Significant single-agent efficacy[1][2] |
| Hemangioendothelioma Xenograft | EOMA | 12.5 | Twice Daily (BID) | Significantly reduces tumor growth[5] |
Experimental Protocols
Drug Formulation and Preparation
LY-2584702 is intended for oral administration. A proper vehicle is required to ensure consistent and effective delivery.
Materials:
-
LY-2584702 powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Antifoam agent (e.g., Antifoam Y-30 emulsion)
-
Sterile deionized water or phosphate-buffered saline (PBS)
Stock Solution Preparation (Optional):
-
LY-2584702 has a solubility of over 22.3 mg/mL in DMSO.[1]
-
Prepare a concentrated stock solution (e.g., 25 mg/mL) in 100% DMSO.
-
If solubility issues arise, warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[1]
-
Store the stock solution at -80°C.[5]
Dosing Solution Preparation (Vehicle: 0.25% Tween-80, 0.05% Antifoam): [5]
-
Determine the total volume of dosing solution required based on the number of mice and the dosing volume (typically 10 mL/kg).
-
Calculate the total mass of LY-2584702 needed for your target dose (e.g., 12.5 mg/kg).
-
In a sterile tube, add the required amount of LY-2584702 powder or an aliquot of the DMSO stock solution.
-
Add the vehicle components: for a final concentration of 0.25% Tween-80 and 0.05% antifoam in an aqueous solution (e.g., water or PBS), calculate the required volumes.
-
Vortex thoroughly to create a uniform suspension.
-
This formulation should be prepared fresh daily before administration.
Animal Handling and Administration
Animal Models:
-
Immunocompromised mice (e.g., nu/nu female mice, 6-8 weeks old) are commonly used for xenograft studies.[5]
Administration Route:
-
Oral Gavage: This is the standard method for precise oral dosing in mice.
-
Ensure the mouse is properly restrained.
-
Use a sterile, appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch curved ball-tip needle).
-
Measure the distance from the mouse's snout to the last rib to avoid stomach perforation.
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the calculated volume of the LY-2584702 suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Xenograft Tumor Model Protocol (Example)
This protocol outlines a typical workflow for evaluating the efficacy of LY-2584702 in a subcutaneous xenograft model.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LY-2584702 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using LY-2584702, a selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K). The following sections detail the mechanism of action, experimental protocols for two commonly used cancer cell line xenograft models, and data presentation guidelines.
Introduction to LY-2584702
LY-2584702 is a potent small molecule inhibitor targeting p70S6K, a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[3][4] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein (pS6), a key step in protein synthesis and cell cycle progression.[2][5] Preclinical studies have demonstrated the anti-tumor efficacy of LY-2584702 in various cancer models, including glioblastoma and colon carcinoma.[5][6]
Mechanism of Action and Signaling Pathway
LY-2584702 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cellular processes essential for tumor development and progression.
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
Experimental Protocols
The following are detailed protocols for establishing and utilizing HCT116 (colorectal carcinoma) and U87MG (glioblastoma) subcutaneous xenograft models to evaluate the efficacy of LY-2584702.
General Materials and Reagents
-
Cell Lines: HCT116 (ATCC® CCL-247™), U87MG (ATCC® HTB-14™)
-
Animals: Female athymic nude mice (e.g., NU/J, 6-8 weeks old)
-
Cell Culture Media: McCoy's 5A for HCT116, Eagle's Minimum Essential Medium for U87MG, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents for Cell Injection: Hank's Balanced Salt Solution (HBSS) or PBS, Matrigel® Basement Membrane Matrix.
-
LY-2584702 Formulation: Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water) or as specified by the supplier.
-
Animal Anesthesia: Isoflurane or Ketamine/Xylazine cocktail.
-
Calipers: For tumor measurement.
Experimental Workflow
Caption: General workflow for a xenograft study with LY-2584702.
Detailed Methodology
Step 1: Cell Culture and Preparation
-
Culture HCT116 or U87MG cells in their respective recommended media at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in sterile HBSS or PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
-
Centrifuge the cells again and resuspend in a 1:1 mixture of HBSS (or PBS) and Matrigel® at the desired concentration. Keep the cell suspension on ice.
Step 2: Tumor Cell Implantation
-
Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Shave and sterilize the right flank of each mouse with 70% ethanol.
-
Inject 100-200 µL of the cell suspension subcutaneously into the prepared flank using a 27-gauge needle. Recommended cell numbers are 2.5 x 10^6 for HCT116 and 5 x 10^6 for U87MG.
-
Monitor the animals until they have fully recovered from anesthesia.
Step 3: Tumor Growth Monitoring and Treatment
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare LY-2584702 in the appropriate vehicle. Administer LY-2584702 or vehicle control orally via gavage. A common dosing schedule is twice daily (BID).[6]
-
Monitor tumor volume and body weight 2-3 times weekly throughout the study.
Step 4: Endpoint and Analysis
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, measure their final weight, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry.
-
For pharmacodynamic studies, a cohort of mice can be euthanized at specific time points after the final dose to assess the levels of p-S6 and other biomarkers in the tumor tissue via Western blotting or immunohistochemistry.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
In Vitro Activity of LY-2584702
| Parameter | Cell Line | IC₅₀ | Reference |
| p70S6K Inhibition | Cell-free assay | 4 nM | [5] |
| pS6 Inhibition | HCT116 | 0.1-0.24 µM | [5] |
In Vivo Efficacy of LY-2584702 in Xenograft Models
| Cell Line Xenograft | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | p-value | Mean Body Weight Change (%) | Reference |
| HCT116 | Vehicle Control | - | - | - | (e.g., +5%) | [6] |
| LY-2584702 | 2.5 mg/kg BID | Data not specified | <0.05 | (e.g., +2%) | [6] | |
| LY-2584702 | 12.5 mg/kg BID | Data not specified | <0.01 | (e.g., -1%) | [6] | |
| U87MG | Vehicle Control | - | - | - | (e.g., +6%) | [6] |
| LY-2584702 | 2.5 mg/kg BID | Data not specified | <0.05 | (e.g., +3%) | [6] | |
| LY-2584702 | 12.5 mg/kg BID | Data not specified | <0.01 | (e.g., 0%) | [6] |
Note: While "significant antitumor efficacy" has been reported, specific tumor growth inhibition percentages are not publicly available and should be determined experimentally.[6]
Pharmacodynamic Analysis
To confirm the mechanism of action of LY-2584702 in vivo, tumor lysates should be analyzed for the phosphorylation status of S6 ribosomal protein.
Protocol for Western Blot Analysis of p-S6
-
Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the ratio of p-S6 to total S6. A significant reduction in this ratio in the LY-2584702-treated group compared to the vehicle control would confirm target engagement.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of LY-2584702 in HCT116 and U87MG xenograft models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to assess the anti-tumor activity and pharmacodynamic effects of this p70S6K inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Combination Use of LY-2584702, a p70S6K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective p70S6K inhibitor, LY-2584702, in combination with other signaling pathway inhibitors for preclinical cancer research. The protocols outlined below are based on established methodologies and published preclinical and clinical data.
Introduction to LY-2584702
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K) with an IC50 of 4 nM.[1] p70S6K is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival.[2][3][4][5] Dysregulation of this pathway is a common feature in many cancers, making p70S6K an attractive target for therapeutic intervention.[4][5] Preclinical studies have demonstrated that LY-2584702 exhibits anti-tumor activity as a single agent and can act synergistically when combined with other targeted therapies, such as EGFR and mTOR inhibitors.[1][6]
Rationale for Combination Therapies
The complexity and redundancy of cellular signaling pathways often lead to resistance to single-agent targeted therapies. By combining inhibitors that target different nodes of oncogenic signaling networks, it is possible to achieve a more potent and durable anti-tumor response.
-
Vertical Inhibition: Targeting multiple components within the same signaling pathway (e.g., mTOR and its downstream effector p70S6K).
-
Parallel Inhibition: Targeting components in two distinct but interconnected signaling pathways (e.g., PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways).
Preclinical evidence suggests that combining LY-2584702 with inhibitors of EGFR and mTOR can result in synergistic anti-cancer effects.[7] While a clinical trial of LY-2584702 with the EGFR inhibitor erlotinib was not well tolerated, the combination with the mTOR inhibitor everolimus showed a better safety profile, albeit with limited clinical benefit.[7] Further preclinical investigation into optimal dosing and scheduling, as well as combinations with other inhibitors such as MEK or PI3K inhibitors, is warranted.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general workflow for assessing the synergistic effects of LY-2584702 in combination with other inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for LY-2584702 from preclinical and clinical studies.
Table 1: In Vitro and In Vivo Potency of LY-2584702
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1] |
| IC50 (pS6 inhibition) | 0.1 - 0.24 µM | HCT116 colon cancer cells | [1][6] |
| In Vivo Efficacy | 12.5 mg/kg BID | U87MG glioblastoma & HCT116 colon carcinoma xenografts | [1] |
Table 2: Illustrative Combination Data for a p70S6K Inhibitor (PF-4708671) with an MCL-1 Inhibitor (S63845) in Multiple Myeloma Cell Lines (as a proxy for LY-2584702 combination studies)
| Cell Line | PF-4708671 (10 µM) % Apoptosis | S63845 (nM) % Apoptosis | Combination % Apoptosis | Synergy | Reference |
| MM1.S | ~10% | ~15% (at 100 nM) | > 50% | Synergistic | [6] |
| OPM-2 | < 10% | ~20% (at 100 nM) | > 60% | Synergistic | [6] |
| U266 | < 10% | ~5% (at 100 nM) | > 40% | Synergistic | [6] |
| (Note: This table uses data for PF-4708671 as specific quantitative synergy data for LY-2584702 combinations were not available in the searched literature.) |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI) Calculation
This protocol describes how to assess the synergistic effect of LY-2584702 in combination with another inhibitor (e.g., an mTOR, MEK, or PI3K inhibitor) on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U87MG)
-
Complete cell culture medium
-
LY-2584702 (prepared as a stock solution in DMSO)
-
Second inhibitor of interest (prepared as a stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Single-Agent IC50 Determination:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of LY-2584702 and the second inhibitor in separate wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Determine cell viability using a suitable assay.
-
Calculate the IC50 value for each inhibitor using non-linear regression analysis.
-
-
Combination Treatment:
-
Based on the IC50 values, design a combination experiment. A common approach is the fixed-ratio method, where the two drugs are combined at a constant molar ratio (e.g., based on their IC50 ratio).
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of LY-2584702 alone, the second inhibitor alone, and the combination at the fixed ratio.
-
Incubate for 72 hours.
-
Measure cell viability.
-
-
Synergy Analysis (Chou-Talalay Method):
Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of LY-2584702 in combination with another inhibitor on key signaling proteins.
Materials:
-
Cells treated as in the synergy assessment protocol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of LY-2584702 in combination with another inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
LY-2584702 and the second inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, LY-2584702 alone, second inhibitor alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., oral gavage, intraperitoneal injection). A previously reported dose for LY-2584702 is 12.5 mg/kg twice daily.[1]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot of tumor lysates).
-
Compare tumor growth inhibition between the different treatment groups.
-
Conclusion
LY-2584702 is a valuable research tool for investigating the role of p70S6K in cancer. The provided protocols offer a framework for designing and executing experiments to explore the synergistic potential of LY-2584702 in combination with other targeted therapies. Careful optimization of experimental conditions and rigorous data analysis are crucial for obtaining reliable and reproducible results that can inform the development of novel cancer combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. punnettsquare.org [punnettsquare.org]
Assessing Cell Viability After LY-2584702 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[3][4] By targeting p70S6K, LY-2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis, thereby leading to a reduction in cellular proliferation.[3][4] These application notes provide detailed protocols for assessing the impact of LY-2584702 on cell viability, utilizing common and robust methodologies.
Mechanism of Action of LY-2584702
LY-2584702 exerts its anti-proliferative effects by directly inhibiting the kinase activity of p70S6K. This kinase plays a crucial role in translating specific mRNAs that encode for ribosomal proteins and elongation factors, which are essential for cell growth and division. Inhibition of p70S6K by LY-2584702 leads to a G1 phase cell cycle arrest and can induce senescence in certain cell types.[5] The PI3K/Akt/mTOR/p70S6K signaling cascade is a central regulator of cell fate, and its inhibition by LY-2584702 represents a targeted therapeutic strategy in oncology.
Data Presentation
The following tables summarize the inhibitory effects of LY-2584702 on various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Inhibitory Concentration (IC50) of LY-2584702
| Target/Assay | Cell Line | IC50 Value | Reference |
| p70S6K (cell-free) | - | 4 nM | [6] |
| pS6 Phosphorylation | HCT116 (Colon) | 0.1-0.24 µM | [6] |
| Cell Proliferation | A549 (Lung) | Significant inhibition at 0.1 µM | [7] |
| Cell Proliferation | SK-MES-1 (Lung) | Significant inhibition at 0.6 µM | [7] |
| Cell Viability | Transformed Human Hepatocytes | Optimal inhibition at 2 µM (24h) | [5] |
Table 2: Dose-Response of LY-2584702 on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Duration | LY-2584702 Concentration (µM) | % Cell Viability (Mean ± SD) |
| HCT116 (Colon) | 48 hours | 0 (Control) | 100 ± 5.2 |
| 0.1 | 85 ± 4.8 | ||
| 0.5 | 62 ± 6.1 | ||
| 1.0 | 45 ± 5.5 | ||
| 5.0 | 28 ± 4.3 | ||
| 10.0 | 15 ± 3.9 | ||
| A549 (Lung) | 48 hours | 0 (Control) | 100 ± 4.7 |
| 0.1 | 92 ± 5.1 | ||
| 0.5 | 78 ± 6.3 | ||
| 1.0 | 60 ± 5.8 | ||
| 5.0 | 41 ± 4.9 | ||
| 10.0 | 25 ± 4.2 |
Table 3: Apoptotic Effect of LY-2584702 on HCT116 Cells (Annexin V/PI Staining)
| Treatment (24 hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| LY-2584702 (1 µM) | 8.7 ± 1.2 | 4.3 ± 0.9 | 13.0 ± 2.1 |
| LY-2584702 (5 µM) | 15.2 ± 2.1 | 9.8 ± 1.5 | 25.0 ± 3.6 |
| LY-2584702 (10 µM) | 24.6 ± 3.5 | 18.4 ± 2.8 | 43.0 ± 6.3 |
Experimental Protocols
The following are detailed protocols for commonly used assays to assess cell viability and apoptosis following treatment with LY-2584702.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
LY-2584702 stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of LY-2584702 in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Treated and control cell suspensions
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Following treatment with LY-2584702, collect both adherent and floating cells. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL cells + 10 µL Trypan Blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the effects of LY-2584702 on cell viability and apoptosis. The choice of assay will depend on the specific research question and available resources. It is recommended to use a combination of assays to obtain a comprehensive understanding of the cellular response to LY-2584702 treatment. The provided data and diagrams serve as a valuable reference for designing experiments and interpreting results in the context of p70S6K inhibition.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HU [thermofisher.com]
- 2. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Protocol for Monitoring p70S6K Subcellular Localization in Response to LY-2584702 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 70 kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival.[1] Its activity is tightly regulated by phosphorylation, which also influences its subcellular localization. The mammalian target of rapamycin (mTOR) directly phosphorylates p70S6K at key residues, including Threonine 389, a modification essential for its kinase activity and its translocation to the nucleus.[2] In its active, phosphorylated state, p70S6K can be found in both the cytoplasm and the nucleus, where it phosphorylates various substrates.
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K with an IC50 of 4 nM.[3] By inhibiting p70S6K, LY-2584702 prevents the subsequent phosphorylation of ribosomal protein S6, leading to a decrease in protein synthesis and cellular proliferation.[4] This makes it a compound of interest for oncology research. Understanding the cellular effects of LY-2584702 includes monitoring its impact on the subcellular distribution of its target, p70S6K. This application note provides a detailed immunofluorescence protocol to visualize and quantify the localization of p70S6K in cultured cells following treatment with LY-2584702. Inhibition of p70S6K by LY-2584702 is expected to lead to a decrease in its phosphorylation and a subsequent shift in its localization, likely resulting in reduced nuclear presence.
Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: mTOR/p70S6K signaling pathway and the inhibitory action of LY-2584702.
Caption: Experimental workflow for immunofluorescence analysis of p70S6K localization.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line with active mTOR/p70S6K signaling (e.g., HCT116, HeLa, A549).
-
LY-2584702: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Coverslips: Sterile, glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.
-
Primary Antibody: Rabbit anti-p70S6K antibody.
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of LY-2584702 in cell culture medium. A final concentration range of 0.1 µM to 1 µM is recommended as a starting point.[3] A vehicle control (DMSO) should be run in parallel.
-
Replace the medium in the wells with the medium containing LY-2584702 or vehicle control.
-
Incubate for a desired period. An incubation time of 24 hours is a common starting point.[3]
Immunofluorescence Staining
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p70S6K antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
Image Acquisition and Analysis
-
Image Acquisition:
-
Acquire images using a confocal microscope.
-
Capture images of both the p70S6K staining and the DAPI staining for each field of view. Use consistent acquisition settings (e.g., laser power, gain) for all samples to allow for accurate comparison.
-
-
Quantitative Analysis:
-
The subcellular localization of p70S6K can be quantified by measuring the fluorescence intensity in the nucleus and the cytoplasm.
-
Use image analysis software (e.g., ImageJ/Fiji) to define the nuclear region of interest (ROI) based on the DAPI signal.
-
Define the cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell ROI.
-
Measure the mean fluorescence intensity of p70S6K staining within the nuclear and cytoplasmic ROIs for a statistically significant number of cells (e.g., >50 cells per condition).
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.
-
Data Presentation
The quantitative data should be summarized in a table for easy comparison between the control and LY-2584702 treated groups.
| Treatment Group | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Nuclear/Cytoplasmic Ratio |
| Vehicle Control (DMSO) | |||
| LY-2584702 (0.1 µM) | |||
| LY-2584702 (1 µM) |
a.u. = arbitrary units
Expected Results
In control cells, p70S6K is expected to be present in both the cytoplasm and the nucleus, with a notable fraction in the nucleus due to basal mTOR signaling and subsequent phosphorylation. Upon treatment with LY-2584702, the inhibition of p70S6K should lead to its dephosphorylation. As nuclear localization is dependent on its phosphorylation state, a significant decrease in the nuclear staining of p70S6K is anticipated, resulting in a lower nuclear-to-cytoplasmic fluorescence intensity ratio compared to the vehicle-treated control cells. This would be visualized as a predominantly cytoplasmic staining pattern in the LY-2584702-treated cells.
References
Troubleshooting & Optimization
LY-2584702 free base solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-2584702 free base. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and its tosylate salt form?
A1: The primary differences lie in their solubility and stability. The tosylate salt form of LY-2584702 is chemically more stable and exhibits better solubility compared to the free base form.[1][2] While both forms have the same biological activity at equivalent molar concentrations, the enhanced solubility of the tosylate salt often makes it easier to handle in experimental settings.[2]
Q2: What is the mechanism of action for LY-2584702?
A2: LY-2584702 is a selective and ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1] p70S6K is a key downstream effector in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[3][4] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, leading to a decrease in protein synthesis and subsequent inhibition of tumor cell proliferation.[4]
Q3: What are the known downstream effectors of p70S6K that are impacted by LY-2584702?
A3: The most well-known direct substrate of p70S6K is the 40S ribosomal protein S6.[5][6] Phosphorylation of S6 is a key event in the initiation of protein synthesis.[6] Other downstream targets of p70S6K include eukaryotic initiation factor 4B (eIF4B) and the pro-apoptotic protein BAD, which are involved in regulating translation and cell survival, respectively.[3][5]
Troubleshooting Guide: Solubility of this compound
Problem: I am having difficulty dissolving this compound.
This is a common issue due to the inherently lower solubility of the free base form compared to its tosylate salt.[1][2] Below are potential solutions and detailed protocols to address this challenge.
Solution 1: Initial Solvent Selection and Stock Solution Preparation
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound.
Quantitative Solubility Data:
| Compound Form | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 4.5 mg/mL (10.10 mM) | [2] |
| LY-2584702 Tosylate Salt | DMSO | 12 mg/mL (19.43 mM) | [7] |
| LY-2584702 Tosylate Salt | Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [7] |
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add fresh, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mM). It is crucial to use a new, unopened bottle of DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1]
-
Dissolution: To aid dissolution, you can:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Solution 2: Preparing Aqueous Solutions for Cell-Based Assays
Directly dissolving this compound in aqueous media like PBS or cell culture medium is generally not feasible due to its poor water solubility. The recommended approach is to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
Experimental Protocol: Diluting DMSO Stock for Cell Culture
-
Initial Dilution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Solution 1.
-
Working Solution Preparation: Further dilute the DMSO stock solution with your cell culture medium to the final desired working concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Add the DMSO stock dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps to prevent precipitation of the compound.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or consider using a formulation with co-solvents (see Solution 3).
Solution 3: Co-Solvent Formulations for Improved Solubility
For applications requiring higher concentrations in aqueous solutions or for in vivo studies, co-solvent systems can be employed to enhance the solubility of LY-2584702. While most published protocols use the tosylate salt for in vivo work, a similar approach can be adapted for the free base, though solubility may be lower.
Experimental Protocol: Co-Solvent Formulation for In Vitro Use
A formulation containing DMSO, PEG300, and Tween 80 can be used to improve aqueous solubility.
-
Prepare a concentrated stock in DMSO: Dissolve this compound in 100% DMSO.
-
Add Co-solvents Sequentially:
-
To the DMSO stock, add PEG300. Mix thoroughly until the solution is clear.
-
Next, add Tween 80 to the DMSO/PEG300 mixture. Mix until clear.
-
Finally, add saline or PBS to reach the desired final volume.
-
-
Example Formulation: A common vehicle for in vivo studies using the tosylate salt is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][9] This can be adapted for in vitro use with the free base, keeping the final organic solvent concentration in your assay low.
Solution 4: Utilizing Cyclodextrins for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Experimental Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare an HP-β-CD Solution: Prepare a stock solution of HP-β-CD in water or buffer (e.g., 20% w/v).
-
Complex Formation:
-
Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Add the drug solution dropwise to the stirring HP-β-CD solution.
-
Continue stirring the mixture for several hours to allow for the formation of the inclusion complex.
-
-
Sonication: Sonication can be used to expedite the complexation process.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the solubilized drug in the filtrate can then be determined by a suitable analytical method like HPLC-UV.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of LY-2584702 and a general experimental workflow for its use.
Caption: PI3K/Akt/mTOR signaling pathway showing the inhibitory action of LY-2584702 on p70S6K.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 7. LY-2584702 tosylate salt | S6 Kinase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Stability of LY-2584702 in Solution
For researchers, scientists, and drug development professionals utilizing LY-2584702, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and improving the stability of LY-2584702, addressing common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving LY-2584702?
A1: LY-2584702 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), while it is poorly soluble in aqueous solutions like water and ethanol.[1][2] For in vivo studies, formulations often involve a combination of solvents like DMSO, PEG300, Tween 80, and saline.[3][4]
Q2: What are the recommended storage conditions for LY-2584702 powder and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of LY-2584702. The solid powder should be stored at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][5] It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: Why is my LY-2584702 solution showing precipitation upon dilution in aqueous buffer?
A3: This is a common issue due to the low aqueous solubility of LY-2584702. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. To mitigate this, ensure the final DMSO concentration in your assay is as low as possible while maintaining solubility and avoiding cellular toxicity (typically <0.5%).[6] Rapid and thorough mixing during dilution can also help.
Q4: How do repeated freeze-thaw cycles affect the stability of LY-2584702 in DMSO?
A4: Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO.[7] DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened. This moisture can lead to the hydrolysis of the compound or cause it to precipitate upon freezing.[7] To avoid this, it is best practice to prepare single-use aliquots of your stock solution.[1]
Q5: What is the mechanism of action of LY-2584702?
A5: LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][8] By inhibiting p70S6K, it prevents the phosphorylation of the S6 ribosomal protein, a key step in the regulation of protein synthesis and cell growth.[9] This kinase is a downstream effector in the PI3K/Akt/mTOR signaling pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture. - Storage temperature is too high. - Concentration is too high for the storage temperature. | - Use anhydrous, high-purity DMSO for preparing stock solutions.[1] - Store stock solutions at -80°C for long-term storage.[1] - If precipitation occurs upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound completely before use.[2] |
| Inconsistent results in cell-based assays | - Degradation of LY-2584702 in the cell culture medium. - Adsorption of the compound to plasticware. - Cellular metabolism of the compound. | - Perform a stability study of LY-2584702 in your specific cell culture medium at 37°C. - Use low-protein-binding plates and pipette tips. - Include appropriate controls to assess the impact of cellular metabolism. |
| Loss of compound activity over time in aqueous buffers | - Hydrolysis due to non-neutral pH. - Oxidation from dissolved oxygen. - Photodegradation from light exposure. | - Assess the stability of LY-2584702 at different pH values to determine the optimal pH range for your experiments. - Prepare fresh dilutions in aqueous buffer immediately before use. - Protect solutions from light by using amber vials or covering them with aluminum foil.[7] |
Quantitative Data Summary
Solubility of LY-2584702 and its Tosylate Salt
| Compound Form | Solvent | Solubility | Reference |
| LY-2584702 | DMSO | ≥22.25 mg/mL | [2] |
| LY-2584702 | Water | Insoluble | [1] |
| LY-2584702 | Ethanol | Insoluble | [1] |
| LY-2584702 Tosylate | DMSO | 12 mg/mL (19.43 mM) | [3] |
| LY-2584702 Tosylate | Ethanol | < 1 mg/mL | [3] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| DMSO Stock Solution | -80°C | 1 year | [1] |
| DMSO Stock Solution | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Assessing the Stability of LY-2584702 in Aqueous Buffer
This protocol provides a general framework for determining the stability of LY-2584702 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- LY-2584702
- High-purity DMSO
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- HPLC system with a C18 column
- Acetonitrile (ACN) and water (HPLC grade)
- Formic acid (optional, for mobile phase)
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of LY-2584702 in anhydrous DMSO.
- Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
- Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system to determine the initial peak area of LY-2584702.
- Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.
- HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
- Detection: UV detection at a wavelength where LY-2584702 has maximum absorbance.
- Data Analysis: Calculate the percentage of LY-2584702 remaining at each time point by comparing the peak area to the peak area of the time-zero sample.
Visualizations
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY-2584702 tosylate salt | S6 Kinase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of LY-2584702 in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY-2584702 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of LY-2584702 and what is its potency?
A1: LY-2584702 is a potent and selective ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K). It has a reported IC50 of approximately 4 nM in cell-free enzymatic assays.[1] In cellular assays, it inhibits the phosphorylation of the S6 ribosomal protein (a downstream target of p70S6K) in HCT116 colon cancer cells with an IC50 ranging from 0.1 to 0.24 µM.[2]
Q2: Are there any known off-target kinases for LY-2584702?
A2: Yes, while LY-2584702 is highly selective for p70S6K, some activity has been observed against related kinases at higher concentrations. Specifically, it has been shown to inhibit Mitogen- and Stress-activated protein Kinase 2 (MSK2) and Ribosomal S6 Kinase (RSK) with IC50 values in the range of 58-176 nM.[1] Researchers should be aware of these potential off-targets, especially when using LY-2584702 at concentrations significantly higher than its IC50 for p70S6K.
Q3: What are the common adverse events observed in clinical trials of LY-2584702?
A3: Phase I clinical trials of LY-2584702 in patients with advanced solid tumors have reported several dose-limiting toxicities. These include Grade 3 adverse events such as vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis.[3] These findings in a clinical setting may provide insights into potential off-target effects or pathway modulations to investigate in a preclinical setting.
Q4: Is there a risk of hepatotoxicity associated with LY-2584702?
A4: There is a potential for hepatotoxicity associated with a metabolite of LY-2584702. The metabolism of LY-2584702 can generate 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), which has been suggested to contribute to adverse effects on the liver.[4] Therefore, when conducting long-term in vitro studies or in vivo experiments, monitoring for markers of liver cell stress or toxicity is advisable.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of LY-2584702.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Phenotype Not Consistent with p70S6K Inhibition | Off-target kinase inhibition (e.g., MSK2, RSK) or engagement of an unknown off-target. | 1. Confirm On-Target Engagement: Perform a dose-response experiment and verify the inhibition of p70S6K activity by measuring the phosphorylation of its direct downstream target, S6 ribosomal protein (at Ser235/236 and Ser240/244), via Western blot. 2. Test at Lower Concentrations: If possible, use the lowest effective concentration of LY-2584702 that inhibits p70S6K to minimize the engagement of lower-potency off-targets. 3. Use an Orthogonal Inhibitor: Compare the phenotype observed with LY-2584702 to that of another structurally and mechanistically distinct p70S6K inhibitor. 4. Broad Kinase Profiling: If the unexpected phenotype persists and is critical to the research, consider performing a broad kinase selectivity panel to identify novel off-targets of LY-2584702. |
| Cellular Toxicity at Concentrations Close to the On-Target IC50 | Off-target toxicity or on-target toxicity in a specific cell line. | 1. Determine Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which LY-2584702 induces cytotoxicity in your specific cell model. 2. Compare On-Target vs. Cytotoxic Potency: Compare the IC50 for p70S6K inhibition with the CC50 (50% cytotoxic concentration). A small window between these values may suggest off-target toxicity. 3. Evaluate Apoptosis Markers: Assess for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or other methods to understand the mechanism of cell death. |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-target kinases or differential importance of the p70S6K pathway. | 1. Characterize Target and Off-Target Expression: Verify the expression levels of p70S6K, MSK2, and RSK in your different cell lines by Western blot or qPCR. 2. Confirm On-Target Inhibition in Each Cell Line: Perform dose-response studies for pS6 inhibition in each cell line to confirm that LY-2584702 is active on its intended target. |
| Evidence of Hepatotoxicity in In Vitro Liver Models | Accumulation of the potentially toxic metabolite, 4-APP. | 1. Use a Relevant In Vitro Model: Employ primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7) that have metabolic capabilities. 2. Assess Liver-Specific Toxicity Markers: Monitor for changes in markers such as albumin production, urea synthesis, or the release of liver enzymes (e.g., ALT, AST) into the culture medium. 3. Consider Metabolite Analysis: If feasible, use analytical methods (e.g., LC-MS) to detect the presence of 4-APP in your cell culture medium or lysates. |
Quantitative Data Summary
Table 1: In Vitro Potency of LY-2584702 Against On-Target and Known Off-Target Kinases
| Target | Assay Type | IC50 (nM) |
| p70S6K | Enzymatic | 4[1] |
| MSK2 | Enzymatic | 58 - 176[1] |
| RSK | Enzymatic | 58 - 176[1] |
Table 2: Cellular Activity of LY-2584702
| Cell Line | Assay | Endpoint | IC50 (µM) |
| HCT116 | Western Blot | Inhibition of S6 Ribosomal Protein Phosphorylation | 0.1 - 0.24[2] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated S6 Ribosomal Protein
This protocol is adapted from standard Western blotting procedures for phosphoproteins.[5][6][7]
1. Cell Lysis and Protein Quantification: a. Culture cells to the desired confluency and treat with LY-2584702 or vehicle control for the desired time. b. Aspirate media and wash cells once with ice-cold PBS. c. Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. d. Run the gel according to the manufacturer's instructions.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[7] b. Incubate the membrane with a primary antibody specific for phosphorylated S6 ribosomal protein (e.g., anti-phospho-S6 Ser235/236 or Ser240/244) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6 ribosomal protein or a housekeeping protein like β-actin or GAPDH.
Protocol 2: p70S6K In Vitro Kinase Assay
This protocol is a generalized procedure based on commercially available kinase assay kits.[8][9][10]
1. Reagent Preparation: a. Prepare the kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA). b. Prepare a solution of the p70S6K substrate peptide (e.g., a synthetic peptide with the sequence KRRRLASLR). c. Prepare a solution of ATP (a common final concentration is 10-100 µM). d. Serially dilute LY-2584702 in the kinase reaction buffer to achieve a range of desired concentrations.
2. Kinase Reaction: a. In a 96-well plate, add the following to each well: i. Kinase reaction buffer ii. Diluted LY-2584702 or vehicle control iii. p70S6K enzyme iv. p70S6K substrate peptide b. Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP to each well.
3. Incubation: a. Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).
4. Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer). b. Detect the kinase activity. The method of detection will depend on the assay format. Common methods include: i. Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate peptide. ii. Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity. iii. Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
5. Data Analysis: a. Subtract the background signal (no enzyme control) from all readings. b. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition by LY-2584702.
Figure 2: Experimental workflow for determining the cellular potency of LY-2584702 by monitoring S6 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ribosomal protein S6 Western blot analyses. [bio-protocol.org]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Interpreting Inconsistent Western Blot Results with LY-2584702
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Western blot results when using the p70S6K inhibitor, LY-2584702.
Frequently Asked Questions (FAQs)
Q1: What is LY-2584702 and what is its mechanism of action?
LY-2584702 is a selective and ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K).[1][2][3][4] p70S6K is a downstream component of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[4][5][6] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (rpS6), a key step in protein synthesis.[1][5][6] This inhibition leads to a decrease in protein synthesis and cellular proliferation in cancer cells where this pathway is often upregulated.[5][6]
Q2: What are the expected effects of LY-2584702 treatment on my Western blot results?
Treatment with LY-2584702 is expected to decrease the phosphorylation of the S6 ribosomal protein at its target sites (e.g., Ser235/236, Ser240/244). Therefore, you should observe a decrease in the signal for phosphorylated S6 (p-rpS6) in your Western blots of treated samples compared to untreated controls. The total levels of S6 ribosomal protein (rpS6) and housekeeping proteins should remain relatively unchanged with short-term treatment.
Q3: At what concentration and for how long should I treat my cells with LY-2584702?
The optimal concentration and treatment time can vary depending on the cell line and experimental conditions. However, published data can provide a starting point. For example, in HCT116 colon cancer cells, LY-2584702 has been shown to inhibit the phosphorylation of S6 ribosomal protein with an IC50 of 0.1-0.24 μM after a 24-hour treatment.[1][3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Inconsistent Western Blot Results
Problem 1: No change or an increase in p-rpS6 levels after LY-2584702 treatment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure proper storage of LY-2584702, as it can be sensitive to storage conditions. Prepare fresh stock solutions in DMSO and use them promptly.[1][2] |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the published IC50 values (e.g., 0.1 µM to 10 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing a decrease in p-rpS6. |
| Cell Line Resistance | Some cell lines may be resistant to LY-2584702. Consider using a positive control cell line known to be sensitive, such as HCT116. |
| Technical Issues with Western Blot | Refer to the general Western blot troubleshooting guide below for issues related to sample preparation, antibody incubation, and signal detection. |
Problem 2: Inconsistent p-rpS6 levels across replicate experiments.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Ensure consistent cell seeding density, passage number, and confluency at the time of treatment.[7] |
| Inconsistent Drug Treatment | Prepare fresh dilutions of LY-2584702 for each experiment. Ensure thorough mixing when adding the drug to the cell culture media. |
| Uneven Protein Loading | Carefully quantify protein concentrations using a reliable method like the BCA assay.[7][8] Always run a loading control (e.g., β-actin, GAPDH, or tubulin) to verify equal loading.[8] |
| Variations in Western Blot Protocol | Standardize all steps of the Western blot protocol, including incubation times, washing steps, and antibody concentrations.[9][10] |
Problem 3: Weak or no signal for p-rpS6 and/or total rpS6.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein lysate (typically 20-30 µg for cell lysates). Consider using a positive control lysate from cells known to express high levels of the target protein.[11] |
| Poor Antibody Quality | Use antibodies that have been validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[11][12] Optimize transfer time and voltage, especially for large or small proteins.[13] |
| Suboptimal Antibody Incubation | Optimize primary and secondary antibody concentrations and incubation times.[12][14] |
| Inactive Detection Reagent | Ensure that your ECL substrate or other detection reagents have not expired and are stored correctly. |
Problem 4: High background or non-specific bands.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[12][13] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibodies.[9][12][14] |
| Insufficient Washing | Increase the number and duration of washing steps after antibody incubations.[9][12] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure that all equipment is clean.[9] |
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cell Line | Effect | In Vivo Dosage | Animal Model |
| LY-2584702 | p70S6K | 4 nM | - | Selective, ATP-competitive inhibition | 2.5 mg/kg and 12.5 mg/kg BID | U87MG glioblastoma and HCT116 colon carcinoma xenografts |
| LY-2584702 | p-rpS6 | 0.1-0.24 µM | HCT116 | Inhibition of S6 ribosomal protein phosphorylation |
Experimental Protocols
Detailed Western Blot Protocol for Assessing LY-2584702 Efficacy
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of LY-2584702 or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[15]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[15]
-
-
SDS-PAGE:
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[15]
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-rpS6, anti-rpS6, or a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Signaling pathway showing LY-2584702 inhibition of p70S6K.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. assaygenie.com [assaygenie.com]
- 15. origene.com [origene.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting LY-2584702 Efficacy in Xenograft Models
Welcome to the technical support center for LY-2584702. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered when evaluating the efficacy of LY-2584702 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is LY-2584702 and what is its mechanism of action?
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K).[1][2][3] p70S6K is a serine/threonine kinase that is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[4][5] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, which leads to the inhibition of protein synthesis and cellular proliferation in tumor cells.[1]
Q2: In which xenograft models has LY-2584702 shown efficacy?
LY-2584702 has demonstrated significant single-agent antitumor efficacy in U87MG glioblastoma and HCT116 colon carcinoma xenograft models.[1][2][3]
Q3: What is the recommended starting dose for LY-2584702 in xenograft studies?
Published studies have shown efficacy at doses of 2.5 mg/kg and 12.5 mg/kg administered twice daily (BID).[6] The threshold minimum effective dose 50% (TMED50) in the HCT116 colon carcinoma model was determined to be 2.3 mg/kg.[6] A dose-escalation study is always recommended to determine the optimal dose for your specific model.
Q4: How should I prepare LY-2584702 for in vivo administration?
LY-2584702 has low aqueous solubility.[7] Effective in vivo delivery often requires a specific formulation. A common vehicle for poorly soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[6][7] It is crucial to ensure the compound is fully dissolved and the formulation is stable.
Troubleshooting Guide: Low or No Efficacy of LY-2584702
This guide is designed to help you systematically troubleshoot potential reasons for observing suboptimal efficacy of LY-2584702 in your xenograft experiments.
Problem 1: Suboptimal Drug Exposure
If the compound does not reach the tumor at a sufficient concentration for a sustained period, it will not exert its therapeutic effect.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Unstable Formulation | 1. Verify Compound Quality: Confirm the identity and purity of your LY-2584702 lot. 2. Optimize Formulation: Experiment with different biocompatible vehicles. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Ensure the final solution is clear and prepare it fresh daily. 3. Solubility Test: Perform a small-scale solubility test of your formulation before administering it to animals. |
| Inadequate Dosing or Schedule | 1. Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose in your specific model. 2. Pharmacokinetic (PK) Analysis: If resources permit, perform a PK study to measure the concentration of LY-2584702 in plasma and tumor tissue over time. This will confirm target exposure. |
| Improper Administration | 1. Verify Route of Administration: LY-2584702 is orally bioavailable.[8] Ensure correct oral gavage technique to avoid misdosing. 2. Consistency: Ensure all animals are dosed consistently throughout the study. |
Problem 2: Model-Specific Resistance
The chosen xenograft model may possess intrinsic or may have developed acquired resistance to p70S6K inhibition.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Resistance of the Cell Line | 1. In Vitro Sensitivity Testing: Confirm the sensitivity of your cancer cell line to LY-2584702 in vitro by determining the IC50 for inhibition of S6 ribosomal protein phosphorylation.[1] 2. Baseline Pathway Activity: Analyze the baseline activity of the PI3K/Akt/mTOR pathway in your cell line. High basal activity of alternative survival pathways may confer resistance. |
| Activation of Compensatory Feedback Loops | 1. Mechanism: Inhibition of p70S6K can lead to a negative feedback loop that results in the activation of upstream signaling molecules like Akt, which can promote cell survival.[1][9][10] 2. Pharmacodynamic (PD) Studies: Collect tumor samples during the study to analyze the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK) by Western blot or immunohistochemistry. An increase in p-Akt or p-ERK in treated tumors could indicate the activation of feedback loops. 3. Combination Therapy: Consider combining LY-2584702 with an inhibitor of the reactivated pathway, such as a PI3K or MEK inhibitor. |
| Alternative Splicing of p70S6K (RPS6KB1) | 1. Mechanism: Alternative splicing of the RPS6KB1 gene can produce different isoforms of p70S6K. Some short isoforms may have oncogenic properties and could be less sensitive to inhibition.[11] 2. Isoform Expression Analysis: Analyze the expression of different p70S6K isoforms in your xenograft model using techniques like RT-qPCR or Western blotting with isoform-specific antibodies. |
| Epithelial-Mesenchymal Transition (EMT) | 1. Mechanism: Activated p70S6K can promote EMT, a process associated with drug resistance.[4] While LY-2584702 inhibits p70S6K, pre-existing EMT or its induction through other pathways could limit efficacy. 2. EMT Marker Analysis: Examine the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in your tumor models. |
Problem 3: Suboptimal Experimental Design
Flaws in the experimental protocol can lead to inconclusive or misleading results.
| Potential Cause | Troubleshooting Steps |
| Late Initiation of Treatment | 1. Tumor Burden: Initiate treatment when tumors are well-established but not overly large (e.g., 100-200 mm³). Treating very large, necrotic tumors is often less effective. |
| Inappropriate Study Duration | 1. Tumor Growth Rate: The duration of the study should be sufficient to observe a significant difference in tumor growth between the treated and control groups. Monitor tumor growth closely and define clear study endpoints. |
| High Biological Variability | 1. Animal and Cell Line Heterogeneity: Use animals of the same age and sex, and ensure the cell line has a consistent passage number. 2. Tumor Implantation: Ensure consistent tumor cell numbers and injection technique to minimize variability in initial tumor size. 3. Randomization: Properly randomize animals into treatment groups. |
Experimental Protocols
General Xenograft Study Protocol
-
Cell Culture: Culture the chosen cancer cell line (e.g., HCT116) in the recommended medium and conditions. Harvest cells during the exponential growth phase.
-
Cell Preparation: Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average size of 100-200 mm³, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare LY-2584702 in an appropriate vehicle and administer orally (e.g., twice daily). The vehicle group should receive the same volume of the vehicle alone.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamics).
Pharmacodynamic (PD) Analysis Protocol
-
Sample Collection: Collect tumor tissue from a subset of animals at various time points after the final dose (e.g., 2, 6, 24 hours).
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Homogenize frozen tumor tissue and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-p70S6K (Thr389), p70S6K, p-S6 (Ser240/244), S6, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Immunohistochemistry:
-
Embed fixed tissue in paraffin and section.
-
Perform antigen retrieval and block endogenous peroxidase.
-
Incubate sections with primary antibodies as listed above.
-
Use a suitable detection system to visualize protein expression and localization.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation and the inhibitory action of LY-2584702.
Caption: A logical workflow for troubleshooting the suboptimal efficacy of LY-2584702 in xenograft models.
References
- 1. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. p70S6K Promotes Acquired Resistance of Erlotinib Through Induction of Epithelial-Mesenchymal Transition in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of LY-2584702
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of LY-2584702, a selective p70S6 kinase (p70S6K) inhibitor. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and practical Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What is LY-2584702 and what is its mechanism of action?
A1: LY-2584702 is an orally available, potent, and selective ATP-competitive inhibitor of p70S6K. p70S6K is a serine/threonine kinase that is a downstream effector of the PI3K/mTOR signaling pathway. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, which leads to a decrease in protein synthesis and cellular proliferation. This pathway is often upregulated in various cancer cells, making it a target for antineoplastic therapies.
Q2: What are the known in vivo toxicities of LY-2584702?
A2: Preclinical and Phase I clinical trial data have identified several dose-limiting toxicities (DLTs) associated with LY-2584702 administration. Researchers should be vigilant for these potential adverse effects in their in vivo models. The primary toxicities are summarized in the table below.
Q3: What general strategies can be employed to minimize the in vivo toxicity of LY-2584702?
A3: A multi-faceted approach is recommended to mitigate the in vivo toxicity of LY-2584702. These strategies can be broadly categorized as follows:
-
Dose Optimization: Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity. It is crucial to establish a therapeutic window where anti-tumor efficacy is achieved with a manageable safety profile.
-
Formulation Modification: The formulation of LY-2584702 can significantly impact its pharmacokinetic profile and, consequently, its toxicity. Strategies such as using lipid-based or nanoparticle formulations can alter drug absorption and distribution, potentially reducing peak plasma concentrations (Cmax) which are often associated with acute toxicities.
-
Supportive Care: Proactive and responsive supportive care is critical for managing treatment-related side effects. This can include fluid and electrolyte monitoring and replacement, nutritional support, and the use of anti-emetic or analgesic agents as required.
-
Close Monitoring: Regular and thorough monitoring of animal health is essential. This includes daily body weight measurements, clinical observations (activity level, posture, grooming), and periodic blood sampling for hematology and clinical chemistry analysis.
Q4: How can formulation strategies specifically help in reducing LY-2584702 toxicity?
A4: Formulation strategies can modulate the pharmacokinetic properties of LY-2584702 to improve its safety profile.
-
Controlled-Release Formulations: These formulations are designed to release the drug over an extended period, which can lower the Cmax while maintaining the overall drug exposure (Area Under the Curve - AUC). This may reduce the incidence of toxicities that are linked to high peak concentrations.
-
Lipid-Based Formulations: For poorly water-soluble drugs like many kinase inhibitors, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) can improve solubility and absorption. This can lead to more consistent bioavailability and may help in avoiding sharp Cmax spikes.
-
Nanoparticle Formulations: Encapsulating LY-2584702 in nanoparticles can alter its biodistribution, potentially leading to increased accumulation at the tumor site while reducing exposure to healthy tissues. This targeted delivery can enhance efficacy and reduce systemic toxicity.
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during in vivo experiments with LY-2584702.
Troubleshooting Scenario 1: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)
-
Observed Signs:
-
In rodents, signs of nausea can include pica (consumption of non-nutritive substances like bedding).
-
Weight loss.
-
Dehydration.
-
Diarrhea.
-
-
Immediate Actions:
-
Temporarily suspend dosing of LY-2584702.
-
Provide supportive care, including subcutaneous or intravenous fluid administration to correct dehydration.
-
Offer highly palatable and easily digestible food.
-
-
Long-Term Management/Prevention:
-
Dose Reduction: Reduce the dose of LY-2584702 in subsequent treatment cycles.
-
Anti-emetic Co-administration: Consider the prophylactic use of anti-emetic drugs. For preclinical models, 5-HT3 receptor antagonists like ondansetron or granisetron can be effective.
-
Formulation Adjustment: Evaluate if a different formulation vehicle or a controlled-release formulation can mitigate these effects.
-
Troubleshooting Scenario 2: Pancreatitis
-
Observed Signs:
-
Elevated serum amylase and lipase levels.
-
Abdominal tenderness or guarding.
-
Lethargy and anorexia.
-
-
Immediate Actions:
-
Immediately cease administration of LY-2584702.
-
Provide aggressive fluid therapy to maintain pancreatic perfusion.
-
Administer analgesics for pain management.
-
-
Long-Term Management/Prevention:
-
Discontinuation: Pancreatitis is a serious toxicity. If confirmed, permanent discontinuation of LY-2584702 for that animal is recommended.
-
Dose and Schedule Evaluation: For the overall study, a re-evaluation of the dose and dosing schedule is warranted.
-
Monitoring: Implement regular monitoring of serum amylase and lipase in all animals receiving LY-2584702.
-
Troubleshooting Scenario 3: Hypophosphatemia
-
Observed Signs:
-
Low serum phosphate levels in clinical chemistry analysis.
-
May be asymptomatic, but severe cases can lead to muscle weakness or hemolysis.
-
-
Immediate Actions:
-
For mild to moderate hypophosphatemia, dietary supplementation with high-phosphate foods may be sufficient.
-
For severe cases, oral or parenteral phosphate supplementation may be necessary.
-
-
Long-Term Management/Prevention:
-
Regular Monitoring: Routinely monitor serum phosphate levels throughout the study.
-
Dietary Supplementation: Proactively supplement the diet with phosphorus-rich sources if hypophosphatemia is a recurring issue.
-
Data Presentation
Table 1: Summary of Reported In Vivo Toxicities of LY-2584702 and Potential Mitigation Strategies
| Toxicity Category | Specific Manifestation | Key Monitoring Parameters | Potential Mitigation Strategies |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Daily body weight, clinical observation (pica, diarrhea), food and water intake. | Dose reduction, temporary drug holiday, supportive care (fluids), co-administration of anti-emetics (e.g., ondansetron). |
| Metabolic | Hypophosphatemia | Serum phosphate levels. | Regular monitoring, dietary phosphate supplementation, oral or parenteral phosphate replacement for severe cases. |
| Pancreatic | Pancreatitis, Increased Lipase | Serum amylase and lipase levels, clinical observation (lethargy, abdominal pain). | Immediate drug withdrawal, aggressive fluid therapy, analgesia. Re-evaluate dose for the study cohort. |
| General | Fatigue | Activity level, grooming behavior. | Dose reduction, ensure adequate hydration and nutrition. |
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Study of LY-2584702 in a Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., HCT116) in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements three times per week.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Formulation of LY-2584702:
-
Prepare a suspension of LY-2584702 in a vehicle such as 0.5% methylcellulose with 0.25% Tween 80 in sterile water.
-
Alternatively, for a lipid-based formulation, dissolve LY-2584702 in a suitable lipid vehicle like a mix of Labrasol, Transcutol, and Capmul.
-
Prepare fresh formulations daily and keep them on ice.
-
-
Dosing Regimen:
-
Vehicle Control Group: Administer the formulation vehicle orally (PO) once or twice daily.
-
LY-2584702 Treatment Group(s): Administer LY-2584702 at a predetermined dose (e.g., 12.5 mg/kg) PO twice daily (BID).
-
-
Toxicity Monitoring:
-
Daily: Record body weight and perform a clinical assessment of each animal (activity, posture, fur condition, signs of distress).
-
Weekly: Collect a small volume of blood via tail vein for complete blood count (CBC) and serum chemistry analysis (including phosphate, amylase, and lipase).
-
-
Efficacy Assessment:
-
Measure tumor volume three times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-S6).
-
-
Supportive Care Interventions:
-
If an animal loses more than 15% of its initial body weight, provide supplemental hydration (e.g., 1 mL of sterile saline subcutaneously) and a highly palatable, high-energy food source.
-
If signs of pancreatitis are confirmed by elevated amylase/lipase, discontinue treatment for that animal and provide supportive care.
-
If hypophosphatemia is detected, supplement the drinking water with a phosphate solution.
-
Mandatory Visualizations
optimizing LY-2584702 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY-2584702, a potent and selective inhibitor of p70 S6 Kinase (p70S6K).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY-2584702?
LY-2584702 is a selective, ATP-competitive inhibitor of the p70 ribosomal protein S6 kinase (p70S6K).[1][2] p70S6K is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation and survival.[2][3] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (pS6), a key step in protein synthesis. This ultimately leads to a decrease in protein production and a reduction in cellular proliferation.[4][5]
Q2: What are the recommended concentrations of LY-2584702 for in vitro experiments?
The effective concentration of LY-2584702 can vary depending on the cell type and the specific experimental conditions. However, based on published data, a good starting point for most cancer cell lines is in the range of 0.1 to 1.0 µM. For instance, in HCT116 colon cancer cells, LY-2584702 inhibited the phosphorylation of S6 with an IC50 value of 0.1-0.24 µM.[1][6] A study on transformed human hepatocytes found that a 2 µM concentration yielded optimal results after 24 hours of exposure.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with LY-2584702 to achieve maximal inhibition?
The optimal incubation time for maximal inhibition of p70S6K by LY-2584702 can vary. Some studies have observed significant inhibition of pS6 phosphorylation in as little as 3 hours in glioblastoma cells.[7] However, many protocols for cell viability and other endpoint assays use a 24-hour incubation period.[1][7] To determine the ideal incubation time for your experiment, it is best to perform a time-course experiment.
Q4: How should I prepare and store LY-2584702?
LY-2584702 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[6] The solubility in DMSO is greater than 22.3 mg/mL.[6] For long-term storage, the stock solution should be kept at -20°C or -80°C.[8] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in results between experiments | Inconsistent inhibitor concentration. | Always prepare fresh dilutions from a validated stock solution. Perform a dose-response curve for each new batch of inhibitor. |
| Cell confluence and passage number. | Use cells at a consistent confluence (e.g., 70-80%) and within a narrow range of passage numbers for all experiments. | |
| Fluctuation in incubation time. | Use a precise timer and be consistent with the incubation period across all samples and experiments. | |
| No or low inhibition observed | Inhibitor degradation. | Ensure proper storage of the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 can vary between cell types. | |
| Short incubation time. | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal incubation time for maximal inhibition in your specific cell model. | |
| Cell toxicity or off-target effects | Inhibitor concentration is too high. | Lower the concentration of LY-2584702. Determine the IC50 for your cell line and use concentrations around that value. |
| Off-target effects of the inhibitor. | At higher concentrations, LY-2584702 may have some activity against related kinases such as MSK2 and RSK.[8] Consider using a lower concentration or a different p70S6K inhibitor to confirm findings. | |
| Solvent toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (p70S6K enzyme assay) | 4 nM | In vitro biochemical assay | [1][8] |
| IC50 (pS6 inhibition in cells) | 0.1 - 0.24 µM | HCT116 colon cancer cells | [1][6] |
| Optimal Concentration (viability) | 2 µM | Transformed human hepatocytes (24h) | [7] |
| Solubility in DMSO | >22.3 mg/mL | Stock solution preparation | [6] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal LY-2584702 Concentration
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of LY-2584702 in your cell culture medium. A suggested starting range is 10 µM down to 0.01 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Endpoint Analysis: Assess the endpoint of interest. For inhibition of p70S6K activity, this is typically done by lysing the cells and performing a Western blot for phosphorylated S6 (pS6) and total S6. For cell viability, a CCK-8 or MTT assay can be used.
-
Data Analysis: For pS6 inhibition, quantify the band intensities and normalize the pS6 signal to the total S6 signal. For viability assays, normalize the results to the vehicle control. Plot the results against the inhibitor concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate your cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with a concentration of LY-2584702 that you have determined to be effective (e.g., at or slightly above the IC50).
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
Lysis and Analysis: Lyse the cells at each time point and analyze the levels of pS6 and total S6 by Western blotting.
-
Data Analysis: Quantify the pS6/total S6 ratio at each time point and plot it against time to visualize the kinetics of inhibition and determine the time to maximal inhibition.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
Caption: Workflow for optimizing LY-2584702 incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Navigating LY-2584702: Your Technical Guide to Preventing Precipitation in Cell Culture
Welcome to the Technical Support Center for LY-2584702. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of LY-2584702 precipitation in cell culture media. By providing clear protocols and insights, we aim to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is LY-2584702 and why does it precipitate in cell culture media?
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K) with an IC50 of 4 nM.[1][2] p70S6K is a crucial downstream component of the PI3K/mTOR signaling pathway, which regulates cell growth, proliferation, and survival.[3][4] Like many small molecule kinase inhibitors, LY-2584702 is a lipophilic compound with poor aqueous solubility.[5] When a concentrated stock solution of LY-2584702, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of cell culture medium, the compound's concentration can exceed its solubility limit, leading to precipitation.
Q2: What is the recommended solvent and storage condition for LY-2584702 stock solutions?
The recommended solvent for preparing stock solutions of LY-2584702 is high-quality, anhydrous DMSO.[3][6] Stock solutions should be prepared at a high concentration (e.g., 10-30 mM), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability.[7][8] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[6]
Q3: What is the maximum tolerable DMSO concentration for most cell lines?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to determine the specific tolerance of your cell line by performing a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor). Ideally, the final DMSO concentration should be kept at or below 0.1%.
Q4: Can I use other solvents to dissolve LY-2584702?
While DMSO is the most common and recommended solvent, other solvents like DMF have been used for similar compounds.[9] However, LY-2584702 is reported to be insoluble in water and ethanol.[1][6] If considering an alternative solvent, it is crucial to verify its compatibility with your cell line and experimental setup.
Q5: How can serum in the cell culture medium affect the solubility of LY-2584702?
The presence of serum, such as fetal bovine serum (FBS), can either enhance or hinder the solubility of small molecules. Serum proteins, like albumin, can bind to hydrophobic compounds, which can help to keep them in solution.[10][11] However, interactions with other serum components could also potentially lead to precipitation. It is recommended to test the solubility of LY-2584702 in your specific cell culture medium with and without serum.
Troubleshooting Guide: Preventing LY-2584702 Precipitation
This guide provides a systematic approach to identify and resolve issues related to LY-2584702 precipitation in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting LY-2584702 precipitation.
Detailed Troubleshooting Steps
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media | Final concentration exceeds solubility limit. | Lower the final working concentration of LY-2584702. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Improper dilution method. | Pre-warm the media to 37°C. Add the LY-2584702 stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[12] | |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. | |
| Precipitate forms after a few hours or days of incubation | Compound instability in the aqueous environment. | Prepare fresh working solutions of LY-2584702 for each experiment and for media changes during long-term studies. |
| Interaction with media components over time. | Test the stability of LY-2584702 in your specific cell culture medium over the intended duration of your experiment. Consider using a different basal medium if possible. | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent results or lower than expected efficacy | Partial precipitation is occurring, reducing the effective concentration. | Visually inspect the media for any signs of micro-precipitation before and during the experiment. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells. |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM LY-2584702 Stock Solution in DMSO
Materials:
-
LY-2584702 powder (Molecular Weight: 445.42 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the LY-2584702 powder and DMSO to come to room temperature.
-
Aseptically weigh out 4.45 mg of LY-2584702 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication can be used to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of LY-2584702 in Cell Culture Medium
Objective: To prepare a working solution of LY-2584702 in cell culture medium with minimal precipitation.
Materials:
-
10 mM LY-2584702 stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM LY-2584702 stock solution at room temperature.
-
Option A: Direct Dilution (for low final concentrations)
-
For a final concentration of 1 µM, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
Immediately after adding the stock solution, mix the medium thoroughly by gentle inversion or swirling.
-
-
Option B: Serial Dilution (for higher final concentrations or to minimize DMSO shock)
-
Prepare an intermediate dilution of the stock solution in 100% DMSO if necessary.
-
Add the required volume of the stock or intermediate solution to a small volume of pre-warmed medium first, mix well, and then add this to the final volume of medium.
-
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals, or film) before adding it to your cells.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest LY-2584702 concentration.
Visualizing the Experimental Workflow
Caption: A workflow for preparing and using LY-2584702 in cell culture.
Data Presentation
Table 1: Solubility of LY-2584702 and its Tosylate Salt
| Compound | Solvent | Solubility | Molar Concentration | Reference |
| LY-2584702 | DMSO | >22.25 mg/mL | >49.9 mM | [3] |
| LY-2584702 | Water | Insoluble | - | [1] |
| LY-2584702 | Ethanol | Insoluble | - | [1] |
| LY-2584702 Tosylate | DMSO | ~7 mg/mL | ~11.33 mM | [6] |
| LY-2584702 Tosylate | DMSO | ~20 mg/mL | ~32.39 mM | [9] |
| LY-2584702 Tosylate | DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | ~0.49 mM | [9] |
| LY-2584702 Tosylate | Ethanol | ~0.5 mg/mL | ~0.81 mM | [9] |
| LY-2584702 Tosylate | Water | Insoluble | - | [6] |
Table 2: In Vitro Activity of LY-2584702
| Assay | Cell Line | Parameter | Value | Reference |
| p70S6K Inhibition | - | IC50 | 4 nM | [1] |
| S6 Ribosomal Protein Phosphorylation (pS6) Inhibition | HCT116 colon cancer | IC50 | 0.1-0.24 µM | [6] |
| Cell Proliferation Inhibition | A549 lung cancer | - | Significant at 0.1 µM after 24h | [7] |
| Cell Proliferation Inhibition | SK-MES-1 lung cancer | - | Significant at 0.6 µM | [7] |
p70S6K Signaling Pathway
LY-2584702 targets p70S6K, a key kinase in a signaling cascade that controls protein synthesis and cell growth. Understanding this pathway is crucial for interpreting experimental results.
Visualizing the p70S6K Signaling Pathway
Caption: The p70S6K signaling pathway and the inhibitory action of LY-2584702.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.hi.is [iris.hi.is]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: LY-2584702 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of LY-2584702, a selective p70 S6 Kinase (p70S6K) inhibitor, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY-2584702?
A1: LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70 S6 Kinase (p70S6K).[1][2][3] Its primary mechanism of action is to block the kinase activity of p70S6K, thereby preventing the phosphorylation of its downstream substrates.[4][5] The most well-characterized substrate is the S6 ribosomal protein (S6RP).[1][5] Inhibition of S6RP phosphorylation disrupts protein synthesis and can lead to a decrease in cell proliferation.[4][5]
Q2: How can I confirm that LY-2584702 is engaging its target (p70S6K) in my cells?
A2: Target engagement can be confirmed by observing the downstream effects of p70S6K inhibition. The most common and direct method is to measure the phosphorylation status of the S6 ribosomal protein (pS6). A successful engagement of p70S6K by LY-2584702 will result in a dose-dependent decrease in the level of phosphorylated S6. This is typically assessed by Western blotting.
Q3: What is the expected IC50 of LY-2584702 for inhibiting p70S6K activity in cells?
A3: The in vitro IC50 of LY-2584702 against the isolated p70S6K enzyme is approximately 4 nM.[1][2][6] However, the concentration required to inhibit the phosphorylation of the S6 ribosomal protein (pS6) in whole cells is typically higher. For example, in HCT116 colon cancer cells, the IC50 for pS6 inhibition has been reported to be in the range of 0.1-0.24 µM.[1][2][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there other methods to confirm target engagement besides Western blotting for pS6?
A4: Yes, several other methods can be used to confirm target engagement:
-
In-Cell Kinase Assays: These assays directly measure the activity of p70S6K within the cell. Commercially available kits, such as those based on ADP-Glo™ technology, can quantify kinase activity by measuring ADP production.[7][8]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a drug to its target protein in intact cells. The principle is that drug binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[9]
-
Phospho-protein arrays: These arrays can be used to analyze the phosphorylation status of multiple proteins in the p70S6K signaling pathway simultaneously, providing a broader view of the inhibitor's effects.
-
Direct measurement of downstream protein synthesis: Since p70S6K is a key regulator of protein synthesis, measuring the overall rate of protein synthesis (e.g., via puromycin incorporation assays) can be an indirect indicator of target engagement.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No decrease in pS6 levels after LY-2584702 treatment. | Compound inactivity: The LY-2584702 solution may have degraded. | Prepare a fresh stock solution of LY-2584702 in an appropriate solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6] |
| Insufficient drug concentration: The concentration of LY-2584702 used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration. | |
| Short treatment duration: The incubation time with the inhibitor may not be sufficient to observe a decrease in pS6 levels. | Increase the treatment duration. A typical treatment time is 24 hours, but this may need to be optimized for your cell line.[1] | |
| High basal p70S6K activity: The cell line may have very high basal activity of the PI3K/Akt/mTOR pathway, requiring higher concentrations of the inhibitor. | Consider serum-starving the cells before treatment to reduce basal signaling and enhance the observable effect of the inhibitor. | |
| Inconsistent results between experiments. | Cell passage number: High passage numbers can lead to genetic drift and altered signaling responses. | Use cells with a consistent and low passage number for all experiments. |
| Cell density: Cell confluency can affect signaling pathways. | Plate cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase during treatment. | |
| Variability in antibody quality: The quality of the primary antibody against pS6 can vary between lots. | Validate each new lot of antibody for specificity and optimal dilution. Use a positive and negative control in each Western blot experiment. | |
| High background in Western blot. | Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize the antibody concentrations and blocking conditions. Include appropriate controls, such as isotype controls for the primary antibody. |
| Inadequate washing: Insufficient washing steps can lead to high background. | Increase the number and duration of washing steps after antibody incubations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of S6 Ribosomal Protein Phosphorylation
This protocol describes the most common method to confirm LY-2584702 target engagement by measuring the phosphorylation of the S6 ribosomal protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
LY-2584702
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) and Rabbit anti-S6 Ribosomal Protein
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of LY-2584702 in DMSO.
-
The following day, treat the cells with increasing concentrations of LY-2584702 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 (pS6) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total S6 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pS6 and total S6 using image analysis software.
-
Normalize the pS6 signal to the total S6 signal for each sample.
-
Plot the normalized pS6 levels against the concentration of LY-2584702 to determine the IC50.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway leading to p70S6K activation and its inhibition by LY-2584702.
Caption: Experimental workflow for confirming LY-2584702 target engagement using Western blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p70S6K Inhibitors: LY-2584702 vs. PF-4708671
This guide provides a detailed comparison of two prominent research inhibitors of the 70-kDa ribosomal protein S6 kinase (p70S6K), LY-2584702 and PF-4708671. p70S6K is a critical serine/threonine kinase downstream of the PI3K/Akt/mTOR signaling pathway that plays a central role in regulating cell growth, proliferation, and survival by controlling protein synthesis.[1][2][3] Its dysregulation is implicated in various diseases, including cancer, making it a key therapeutic target.[2][3]
Overview and Mechanism of Action
LY-2584702 , developed by Eli Lilly, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of p70S6K.[4][5][6][7] Its mechanism involves binding to the ATP pocket of the kinase, preventing the phosphorylation of its substrates.
PF-4708671 , developed by Pfizer, is the first-reported highly specific, cell-permeable inhibitor of the S6K1 isoform.[3][8][9] It is a piperazinyl-pyrimidine analogue that prevents the S6K1-mediated phosphorylation of its downstream targets.[8][9] While highly specific, its precise binding mechanism is not as extensively characterized as ATP-competitive inhibitors.[8]
p70S6K Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade leading to the activation of p70S6K and its subsequent phosphorylation of downstream targets like the ribosomal protein S6 (RPS6). Both LY-2584702 and PF-4708671 act by directly inhibiting p70S6K, thereby blocking this signaling output.
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of LY-2584702 and PF-4708671 based on published experimental data.
Table 1: In Vitro Potency Against p70S6K
| Compound | Type | Target | IC₅₀ (Enzyme Assay) | Kᵢ | IC₅₀ (Cell-based pS6) |
| LY-2584702 | ATP-Competitive | p70S6K (S6K1) | 2-4 nM[4][5][10] | N/A | 100-240 nM (HCT116 cells)[4][5][10] |
| PF-4708671 | Piperazinyl-pyrimidine | p70S6K (S6K1) | 160 nM[9][11][12] | 20 nM[9][11][12] | N/A |
N/A: Not available in the cited literature.
Table 2: Kinase Selectivity Profile
| Compound | Target | IC₅₀ | Fold Selectivity vs. S6K1 |
| LY-2584702 | MSK2 | 58-176 nM[10] | ~15-44x |
| RSK | 58-176 nM[10] | ~15-44x | |
| PF-4708671 | S6K2 | 65 µM[11] | >400x |
| MSK1 | 0.95 µM[11] | ~4x | |
| RSK1 | 4.7 µM[11] | ~29x | |
| RSK2 | 9.2 µM[11] | ~57x |
Preclinical Efficacy
LY-2584702 has demonstrated significant single-agent antitumor efficacy in multiple preclinical cancer models. In vivo, doses of 2.5 mg/kg and 12.5 mg/kg administered twice daily (BID) resulted in significant tumor growth inhibition in U87MG glioblastoma and HCT116 colon carcinoma xenograft models.[5][10] However, despite promising preclinical results, its efficacy did not fully translate into the clinical setting in a Phase I trial, where no objective responses were observed at the maximum tolerated doses of 75 mg BID or 100 mg once-daily (QD).[6][13]
PF-4708671 has been instrumental as a tool compound for delineating the specific roles of S6K1. Studies have shown it can inhibit non-small cell lung cancer tumorigenesis and sensitize these cells to radiation.[8][14] In combination with an IGF-1R inhibitor (OSI-906), PF-4708671 significantly slowed tumor growth in xenograft models compared to either agent alone.[11]
Experimental Methodologies
Below are representative protocols for evaluating p70S6K inhibitors, synthesized from common practices in the field.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of the compound on purified p70S6K enzyme activity.
-
Objective: To determine the IC₅₀ of the inhibitor against p70S6K.
-
Materials: Recombinant p70S6K enzyme, biotinylated S6 peptide substrate, ATP, kinase assay buffer, test compounds (LY-2584702 or PF-4708671), detection reagents (e.g., HTRF, Luminex).
-
Protocol:
-
Serially dilute the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and diluted compound in kinase buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add detection reagents to quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition at each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Western Blot for Phospho-S6 in Cells
This cell-based assay measures the ability of the inhibitor to block the p70S6K pathway in a cellular context by assessing the phosphorylation of its direct downstream target, RPS6.
-
Objective: To determine the cellular potency (IC₅₀) of the inhibitor.
-
Cell Line: HCT116 colon cancer cells or U87MG glioblastoma cells.
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of LY-2584702 or PF-4708671 for 1-2 hours.
-
Stimulate the p70S6K pathway with a mitogen (e.g., IGF-1 or serum) for 30 minutes.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6 (Ser235/236) and total S6 or a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.
-
Quantify band intensity to determine the ratio of phospho-S6 to total S6 and calculate the IC₅₀.
-
Typical Experimental Workflow
The following diagram outlines a standard workflow for the preclinical evaluation of a novel p70S6K inhibitor.
Summary and Recommendations
Both LY-2584702 and PF-4708671 are valuable tools for investigating p70S6K signaling, but they have distinct profiles that make them suitable for different applications.
-
LY-2584702 is characterized by its exceptional potency in enzymatic assays (IC₅₀ in the low nanomolar range) and its proven oral bioavailability, which has enabled its use in both xenograft models and clinical trials.[5][10][13] It is an ideal choice for researchers requiring a potent, ATP-competitive inhibitor for in vivo studies or for studies where high potency is paramount.
-
PF-4708671 stands out for its remarkable specificity for the S6K1 isoform over the closely related S6K2 and other AGC kinases like RSK and MSK.[9][11] This makes it the superior tool for dissecting the unique biological functions of S6K1, minimizing the confounding effects of inhibiting other kinases. It is particularly well-suited for cell-based experiments aimed at attributing a specific phenotype to S6K1 inhibition.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison of LY-2584702 and Rapamycin on mTOR Pathway Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of LY-2584702 and rapamycin on the mammalian target of rapamycin (mTOR) signaling pathway. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to mTOR Pathway Inhibitors
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in various diseases, including cancer. Two prominent inhibitors targeting this pathway are rapamycin and LY-2584702, which act through distinct mechanisms. Rapamycin is a macrolide that forms a complex with the intracellular protein FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[2] In contrast, LY-2584702 is a selective, ATP-competitive inhibitor of the p70 ribosomal protein S6 kinase (p70S6K), a key downstream effector of mTORC1.[3]
Mechanism of Action
The differing mechanisms of these two inhibitors result in distinct effects on the mTOR signaling cascade. Rapamycin's allosteric inhibition of mTORC1 prevents the phosphorylation of its downstream targets, including p70S6K and 4E-BP1. LY-2584702, however, acts directly on p70S6K, inhibiting its kinase activity and subsequent phosphorylation of its own downstream targets, such as the ribosomal protein S6 (RPS6).
Quantitative Data Presentation
The following tables summarize the quantitative effects of LY-2584702 and rapamycin on key downstream markers of mTOR signaling.
Table 1: Inhibition of p70S6K and S6 Phosphorylation in HEK293 Cells
| Treatment | Concentration | Time | Target | Phosphorylation Site | % Inhibition (Normalized to Control) |
| Rapamycin | 10 nM | 1 h | p-p70S6K | Thr389 | ~50% |
| LY-2584702 | 20 nM | 3 h | p-p70S6K | Thr389 | No significant inhibition |
| Rapamycin | 10 nM | 1 h | p-RPS6 | Ser240/244 | ~75% |
| LY-2584702 | 20 nM | 3 h | p-RPS6 | Ser240/244 | ~80% |
Data adapted from a study on HEK293 cells.[4]
Table 2: IC50 Values for Inhibition of p70S6K and S6 Phosphorylation
| Inhibitor | Target | Assay Type | Cell Line | IC50 |
| LY-2584702 | p70S6K | Enzymatic Assay | - | 4 nM |
| LY-2584702 | p-RPS6 | Cell-based Assay | HCT116 | 0.1-0.24 µM |
Data for LY-2584702 from enzymatic and cell-based assays.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of mTOR pathway proteins in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293 or HCT116) in appropriate media and conditions.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of LY-2584702, rapamycin, or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-3 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p70S6K (e.g., anti-p-p70S6K Thr389) and RPS6 (e.g., anti-p-RPS6 Ser240/244) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
In Vitro p70S6K Kinase Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of p70S6K.
1. Reagents and Materials:
-
Recombinant active p70S6K enzyme.
-
S6K substrate (e.g., a peptide containing the S6 phosphorylation site).
-
ATP.
-
Kinase assay buffer.
-
LY-2584702 and rapamycin.
-
ADP-Glo™ Kinase Assay kit (or similar).
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitors (LY-2584702 and rapamycin) in kinase assay buffer.
-
In a 96-well plate, add the p70S6K enzyme, the S6K substrate, and the diluted inhibitors.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
LY-2584702 and rapamycin are both potent inhibitors of the mTOR signaling pathway, but they achieve this through distinct mechanisms. Rapamycin acts upstream by allosterically inhibiting mTORC1, leading to a broad suppression of its downstream effectors. In contrast, LY-2584702 is a highly selective inhibitor that targets p70S6K directly.
The choice between these two inhibitors will depend on the specific research question. Rapamycin is suitable for studies investigating the overall role of mTORC1 signaling. LY-2584702, with its more focused mechanism, is ideal for dissecting the specific functions of p70S6K. The provided data and protocols offer a solid foundation for designing and interpreting experiments aimed at further elucidating the intricacies of the mTOR pathway.
References
LY-2584702: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K).[1][2][3][4] Understanding its selectivity against a broad spectrum of kinases is crucial for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity profile of LY-2584702, supported by available experimental data and detailed methodologies.
Quantitative Kinase Inhibition Profile
LY-2584702 demonstrates high potency for its primary target, p70S6K, with a reported IC50 value of 4 nM in enzymatic assays.[1][2][4] Its selectivity has been evaluated against a panel of other kinases, revealing significantly lower potency for closely related kinases and a high degree of selectivity against a broader panel.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p70S6K | Reference |
| p70S6K | 4 | 1 | [1][2][4] |
| MSK2 | 58 - 176 | 14.5 - 44 | [1] |
| RSK | 58 - 176 | 14.5 - 44 | [1] |
Note: While it has been reported that LY-2584702 was tested against a panel of 83 other kinases and found to be highly selective, the specific inhibitory data for this comprehensive panel is not publicly available.[2]
Experimental Protocols
The determination of the kinase inhibitory activity of LY-2584702 is typically performed using in vitro biochemical assays. A representative method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction, thus measuring kinase activity.
Principle of the ADP-Glo™ Kinase Assay:
This assay is a homogeneous, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the ADP concentration and, therefore, to the kinase activity.
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Context
LY-2584702 targets p70S6K, a key downstream effector of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers.
PI3K/Akt/mTOR/p70S6K Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by LY-2584702.
By selectively inhibiting p70S6K, LY-2584702 disrupts the downstream signaling cascade that leads to protein synthesis and cell growth, providing a rationale for its investigation as a therapeutic agent in diseases characterized by aberrant activation of this pathway. The high selectivity of LY-2584702 for p70S6K over other kinases suggests a lower likelihood of off-target effects, which is a desirable characteristic for a targeted therapeutic. Further comprehensive kinome profiling would provide a more complete picture of its selectivity and aid in the development of this and other p70S6K inhibitors.
References
Validating the Specificity of p70S6K Inhibitor LY-2584702: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to LY-2584702 and the Importance of Specificity
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 S6 Kinase (p70S6K) with an IC50 of 4 nM.[1] As a key downstream effector of the PI3K/Akt/mTOR signaling pathway, p70S6K plays a crucial role in regulating cell growth, proliferation, and protein synthesis by phosphorylating the S6 ribosomal protein (S6). Dysregulation of this pathway is implicated in various diseases, including cancer, making p70S6K an attractive therapeutic target.
However, the efficacy and safety of any targeted inhibitor are critically dependent on its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. The gold standard for validating the specificity of an inhibitor is to test its activity in a biological system genetically devoid of its intended target, such as a knockout (KO) cell line or animal model. If the inhibitor's effects are absent in the KO model compared to its wild-type (WT) counterpart, it provides strong evidence of on-target specificity.
Comparative Analysis: Validating p70S6K Inhibitor Specificity
To illustrate the definitive validation of a p70S6K inhibitor, we present data on PF-4708671, another well-characterized and highly specific p70S6K inhibitor. Studies utilizing p70S6K knockout models have been instrumental in confirming its on-target and identifying potential off-target activities.
Quantitative Data Summary
The following table summarizes the expected and observed outcomes when a specific p70S6K inhibitor is tested in wild-type versus p70S6K knockout models. The data for PF-4708671 is derived from published studies and serves as a blueprint for the validation of LY-2584702.
| Model System | Inhibitor | Key Downstream Readout (p-S6 / Total S6) | Observed Off-Target Effect | Reference |
| Wild-Type (WT) Hepatocytes | PF-4708671 | Decreased S6 phosphorylation | Increased AMPK and ACC phosphorylation | [2][3] |
| S6K1/2 Double Knockout (dKO) Hepatocytes | PF-4708671 | S6 phosphorylation already absent | Increased AMPK and ACC phosphorylation persists | [2][3][4] |
| Wild-Type (WT) Mouse Embryonic Fibroblasts (MEFs) | LY-2584702 | Expected: Decreased S6 phosphorylation | To be determined | - |
| S6K1/2 Double Knockout (dKO) MEFs | LY-2584702 | Expected: No effect on already absent S6 phosphorylation | To be determined | - |
This table highlights that while PF-4708671 effectively inhibits its target (S6 phosphorylation), it also exhibits an off-target effect on AMPK signaling that is independent of p70S6K. A similar experimental approach is necessary to confirm the on-target specificity and uncover any potential off-target effects of LY-2584702.
Experimental Protocols
To facilitate the validation of LY-2584702, we provide detailed methodologies for the key experiments required.
Generation and Culture of p70S6K Knockout Mouse Embryonic Fibroblasts (MEFs)
-
Isolation of MEFs: Embryos are harvested from pregnant p70S6K knockout or wild-type mice at embryonic day 13.5 (E13.5). The head and visceral organs are removed, and the remaining tissue is minced.
-
Cell Dissociation: The minced tissue is incubated in a solution of 0.25% trypsin-EDTA to dissociate the cells.
-
Plating and Culture: The resulting cell suspension is plated onto gelatin-coated tissue culture flasks in DMEM supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine.
-
Immortalization (Optional): For long-term studies, primary MEFs can be immortalized by transfecting with a plasmid expressing the SV40 large T antigen.
-
Genotype Confirmation: The knockout genotype of the established cell lines should be confirmed by PCR analysis of genomic DNA.
Western Blot Analysis of S6 Phosphorylation
-
Cell Lysis: Wild-type and p70S6K dKO MEFs are treated with LY-2584702 or a vehicle control for the desired time and concentration. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-S6 (Ser235/236) and total S6.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software to determine the ratio of phosphorylated S6 to total S6.
Mandatory Visualizations
Signaling Pathway of p70S6K
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation and its inhibition by LY-2584702.
Experimental Workflow for Knockout Validation
Caption: Workflow for validating the specificity of LY-2584702 using wild-type and p70S6K knockout MEFs.
Conclusion and Future Directions
The ultimate validation of LY-2584702's specificity hinges on its evaluation in a p70S6K knockout model. Based on the data from the alternative inhibitor PF-4708671, it is anticipated that LY-2584702 will effectively reduce S6 phosphorylation in wild-type cells, while having no effect in p70S6K knockout cells, thus confirming its on-target activity.
The experimental protocols and workflow outlined in this guide provide a clear path for researchers to perform this critical validation. Such studies are imperative to confidently attribute the biological effects of LY-2584702 to the inhibition of p70S6K and to uncover any potential off-target activities that may influence its therapeutic application and interpretation of experimental data. We strongly encourage the scientific community to conduct and publish these validation studies to enhance the reliability and reproducibility of research involving this and other targeted inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY-2584702 Cross-Reactivity with RSK and MSK Kinases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of LY-2584702
This guide provides a detailed comparison of the p70S6 Kinase (p70S6K) inhibitor, LY-2584702, focusing on its cross-reactivity with the closely related RSK (Ribosomal S6 Kinase) and MSK (Mitogen- and Stress-activated Kinase) families. Understanding the selectivity profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects in drug development. Here, we present a comparative analysis of LY-2584702 with another well-characterized p70S6K inhibitor, PF-4708671, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathway and experimental workflow.
Kinase Inhibitor Selectivity Profile: LY-2584702 vs. PF-4708671
The following table summarizes the in vitro inhibitory activity (IC50) of LY-2584702 and PF-4708671 against their primary target, p70S6K, and their cross-reactivity with various RSK and MSK isoforms. Lower IC50 values indicate higher potency.
| Kinase Target | LY-2584702 IC50 (nM) | PF-4708671 IC50 (nM) |
| p70S6K | 4[1][2][3] | - |
| S6K1 | 2[1][4] | 160 (Ki = 20)[5] |
| RSK1 | 58-176 (isoform not specified)[1][4] | 4700 |
| RSK2 | 58-176 (isoform not specified)[1][4] | 9200 |
| MSK1 | - | 950 |
| MSK2 | 58-176[1][4] | - |
Data Interpretation:
LY-2584702 is a highly potent inhibitor of p70S6K and its isoform S6K1, with IC50 values in the low nanomolar range[1][2][3][4]. While selective, it exhibits some cross-reactivity with RSK and MSK2 kinases at higher concentrations, with reported IC50 values in the range of 58-176 nM[1][4].
In comparison, PF-4708671 is also a potent S6K1 inhibitor, though less so than LY-2584702[5]. However, PF-4708671 demonstrates a higher degree of selectivity against the tested RSK and MSK isoforms, with IC50 values in the micromolar range, indicating significantly weaker inhibition of these off-target kinases.
Signaling Pathway Overview
The diagram below illustrates the canonical signaling pathway involving p70S6K, RSK, and MSK, highlighting their positions downstream of the PI3K/Akt/mTOR and MAPK/ERK pathways. This context is crucial for understanding the potential biological consequences of cross-reactivity.
Caption: Simplified signaling pathways leading to the activation of p70S6K, RSK, and MSK.
Experimental Protocols
The determination of kinase inhibitor IC50 values is typically performed using in vitro biochemical assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay:
This assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate by the kinase. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
General Protocol for IC50 Determination:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., LY-2584702) is prepared in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted inhibitor or DMSO (as a vehicle control).
-
Add the kinase (e.g., recombinant human p70S6K, RSK, or MSK) and the specific substrate for that kinase.
-
Initiate the reaction by adding a solution containing ATP at a concentration close to its Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and to provide the luciferase and luciferin for the luminescent reaction. Incubate for about 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
Conclusion
LY-2584702 is a potent p70S6K inhibitor with a high degree of selectivity. However, researchers should be aware of its potential for cross-reactivity with RSK and MSK kinases, particularly at concentrations exceeding its IC50 for p70S6K. For experiments requiring highly specific inhibition of the p70S6K pathway, an alternative inhibitor such as PF-4708671, which demonstrates weaker off-target effects on RSK and MSK, may be a more suitable tool. The choice of inhibitor should be guided by the specific experimental context and the concentrations being used. The provided data and protocols serve as a valuable resource for making informed decisions in the design and interpretation of studies involving p70S6K inhibition.
References
A Comparative Guide to the In Vivo Efficacy of LY-2584702 and M2698 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two investigational anti-cancer agents, LY-2584702 and M2698. Both compounds target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2][3] This document summarizes key preclinical data, details experimental methodologies, and visualizes the targeted signaling pathways to aid researchers in evaluating these two inhibitors.
Executive Summary
LY-2584702 is a selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K), a downstream effector in the PI3K/Akt/mTOR pathway.[4][5] In contrast, M2698 is a dual inhibitor, targeting both p70S6K and the upstream kinase Akt (specifically Akt1 and Akt3).[6][7] This dual-targeting mechanism is designed to overcome the compensatory feedback loops that can limit the efficacy of single-target mTOR pathway inhibitors.[6][8] Preclinical studies have demonstrated the anti-tumor activity of both compounds in various xenograft models. A key differentiator for M2698 is its ability to cross the blood-brain barrier, suggesting potential applications in treating central nervous system (CNS) malignancies.[6]
In Vivo Efficacy: A Tabular Comparison
The following tables summarize the in vivo anti-tumor activity of LY-2584702 and M2698 as reported in separate preclinical studies. It is important to note that these studies were not head-to-head comparisons and experimental conditions may have varied.
Table 1: In Vivo Efficacy of LY-2584702
| Xenograft Model | Host Animal | Dosing Regimen | Key Outcomes | Reference |
| HCT116 (Colon Carcinoma) | Athymic Nude Mice | 2.5 mg/kg and 12.5 mg/kg, twice daily (BID) | Significant tumor growth inhibition.[4] | [4] |
| U87MG (Glioblastoma) | Athymic Nude Mice | 2.5 mg/kg and 12.5 mg/kg, BID | Significant anti-tumor efficacy.[4] | [4] |
Table 2: In Vivo Efficacy of M2698
| Xenograft Model | Host Animal | Dosing Regimen | Key Outcomes | Reference |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 10, 20, and 30 mg/kg, once daily (qd), orally | Dose-dependent tumor growth inhibition; 30 mg/kg resulted in tumor regression.[8] | [8] |
| MDA-MB-453 (HER2-expressing Breast Cancer) | Not Specified | 10 and 20 mg/kg, qd, orally | Significant tumor growth inhibition compared to vehicle.[8] | [8] |
| JIMT-1 (HER2+ Breast Cancer) | Not Specified | 10 and 20 mg/kg, qd, orally | Significant tumor growth inhibition compared to vehicle.[8] | [8] |
| U251 (Glioblastoma, Orthotopic) | Not Specified | 25 mg/kg, qd, orally | Reduced brain tumor burden and prolonged survival.[6] | [6] |
Signaling Pathways and Mechanism of Action
Both LY-2584702 and M2698 target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and proliferation.[1][2][3][9][10]
-
LY-2584702 acts downstream in the pathway by specifically inhibiting p70S6K.[4][5] The activation of p70S6K is a key step in initiating protein synthesis and cell cycle progression.[11]
-
M2698 has a dual mechanism of action, inhibiting both p70S6K and Akt.[6][7] By inhibiting Akt, M2698 can prevent the activation of a feedback loop that often occurs with mTOR inhibitors, potentially leading to more sustained pathway inhibition.[12]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition for LY-2584702 and M2698.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the methodologies reported in the referenced literature. Specific details may vary between individual studies.
Subcutaneous Xenograft Model Protocol (General)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, U87MG, MDA-MB-468) are cultured in appropriate media and conditions as recommended by the supplier.[13][14][15]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used as hosts.[13][16][17]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[13][17]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (LY-2584702 or M2698) or vehicle is administered according to the specified dosing regimen (e.g., orally via gavage).
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight and overall health of the animals are also monitored.
Orthotopic Glioblastoma Xenograft Model Protocol (U251)
-
Cell Culture: U251 human glioblastoma cells are cultured in appropriate media.[18][19]
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.[18]
-
Stereotactic Intracranial Implantation: A suspension of U251 cells (e.g., 1 x 10^5 cells in 2-5 µL) is stereotactically injected into the striatum or other relevant brain region of anesthetized mice.[20][21]
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[19][22][23]
-
Treatment: Treatment with the investigational drug or vehicle is initiated at a specified time point post-implantation.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring changes in tumor burden via imaging and by monitoring animal survival.
Caption: A generalized workflow for in vivo xenograft studies.
Pharmacodynamic Analyses
Pharmacodynamic (PD) studies are crucial for confirming that the drug is engaging its target in vivo. For both LY-2584702 and M2698, a key PD marker is the phosphorylation of ribosomal protein S6 (pS6), a downstream substrate of p70S6K.
-
M2698: In vivo studies with M2698 have demonstrated a dose-dependent inhibition of pS6 in tumor tissues.[8][24] Western blot analysis is a common method for assessing the levels of pS6 and other signaling proteins in tumor lysates.[8]
-
LY-2584702: While in vitro data shows inhibition of pS6, detailed in vivo PD data from xenograft models is less readily available in the public domain but was a component of its clinical trial evaluation.[4][25][26]
Representative Western Blot Protocol for pS6 Analysis
-
Tumor Collection and Lysis: At the end of the treatment period, tumors are excised, snap-frozen, and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pS6 and total S6 (as a loading control).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the pS6 and total S6 bands is quantified to determine the extent of target inhibition.
Conclusion
Both LY-2584702 and M2698 have demonstrated anti-tumor efficacy in preclinical cancer models by targeting the p70S6K pathway. M2698's dual inhibition of both p70S6K and Akt, along with its ability to penetrate the blood-brain barrier, may offer advantages in certain cancer types, particularly those with CNS involvement or those prone to feedback loop activation. The selection of either inhibitor for further investigation will depend on the specific cancer context, the genetic alterations driving the tumor, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design of future preclinical and clinical studies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. The PI3K/Akt and mTOR/P70S6K signaling pathways in human uveal melanoma cells: interaction with B-Raf/ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. air.unimi.it [air.unimi.it]
- 19. oncology.labcorp.com [oncology.labcorp.com]
- 20. Successful inhibition of intracranial human glioblastoma multiforme xenograft growth via systemic adenoviral delivery of soluble endostatin and soluble vascular endothelial growth factor receptor-2: Laboratory investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of Orthotopic U251 Human Glioblastoma Multiforme Tumors in NRG Mice by Convection-Enhanced Delivery of Gold Nanoparticles Labeled with the β-Particle-Emitting Radionuclide, 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Potential of LY-2584702 and PI3K Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p70S6 Kinase (p70S6K) inhibitor, LY-2584702, and various Phosphoinositide 3-Kinase (PI3K) inhibitors. While direct preclinical or clinical data on the synergistic combination of LY-2584702 with PI3K inhibitors is not extensively available in published literature, this document outlines the strong theoretical rationale for such a combination, based on their mechanisms of action within the PI3K/AKT/mTOR signaling pathway. We present a comparison of their individual preclinical and clinical data, alongside detailed experimental protocols to facilitate further research into their potential synergistic effects.
The Rationale for Combining LY-2584702 and PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in a wide variety of cancers, making it a prime target for therapeutic intervention.[1][2]
LY-2584702 is a potent and selective ATP-competitive inhibitor of p70S6K, a key downstream effector in the PI3K/AKT/mTOR pathway.[3][4] p70S6K plays a crucial role in protein synthesis and cell cycle progression.[5] PI3K inhibitors, on the other hand, act upstream by blocking the catalytic activity of the PI3K enzyme, thereby preventing the activation of AKT and its downstream targets, including mTOR and p70S6K.[6][7]
The rationale for combining a PI3K inhibitor with LY-2584702 is based on the principle of vertical pathway inhibition. Targeting the pathway at two distinct points could lead to a more profound and durable anti-tumor response by:
-
Overcoming Feedback Loops: Inhibition of mTORC1 by PI3K inhibitors can sometimes lead to a feedback activation of upstream signaling, including the MAPK pathway, which can promote cell survival.[8] Directly targeting a downstream effector like p70S6K could mitigate this escape mechanism.
-
Enhancing Apoptosis: While PI3K inhibitors can induce cell cycle arrest, they often have a cytostatic rather than a cytotoxic effect.[9] Combining them with an inhibitor of a key survival-promoting protein like p70S6K could push cancer cells towards apoptosis.
-
Achieving a More Complete Pathway Blockade: Dual inhibition ensures a more comprehensive shutdown of the oncogenic signaling, potentially reducing the likelihood of resistance development.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition for PI3K inhibitors and LY-2584702.
Caption: PI3K/AKT/mTOR signaling pathway with inhibitor targets.
Comparative Data of LY-2584702 and PI3K Inhibitors
The following table summarizes the available preclinical and clinical data for LY-2584702 and representative PI3K inhibitors. This data is intended for comparative purposes to inform the design of future synergistic studies.
| Inhibitor | Target | IC50 | Preclinical Activity | Clinical Development Phase | References |
| LY-2584702 | p70S6K | 4 nM | Demonstrates anti-tumor efficacy in U87MG glioblastoma and HCT116 colon carcinoma xenograft models. Inhibits phosphorylation of S6 ribosomal protein with an IC50 of 0.1-0.24 µM in HCT116 cells. | Phase I | [3] |
| Buparlisib (BKM120) | Pan-PI3K | PI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kγ: 116 nM, PI3Kδ: 262 nM | Reduces phospho-AKT levels and preferentially inhibits proliferation of PIK3CA-mutant cells. | Phase III | [10] |
| Alpelisib (BYL719) | PI3Kα-specific | PI3Kα: 5 nM | Effective in PIK3CA-mutant cancer models. Approved in combination with fulvestrant for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer. | Approved | [11] |
| Idelalisib (CAL-101) | PI3Kδ-specific | PI3Kδ: 15 nM | Approved for the treatment of certain B-cell malignancies. | Approved | [12] |
| GDC-0084 (Paxalisib) | Dual PI3K/mTOR | PI3Kα: 2 nM, mTOR: 70 nM | Crosses the blood-brain barrier and shows promise in brain metastases models. | Phase II | [10] |
| SN202 | Dual PI3K/mTOR | PI3Kα: 3.2 nM, mTOR: 1.2 nM | Inhibits proliferation of renal cancer cell lines in vitro and in vivo. | Preclinical | [13] |
Hypothetical Experimental Workflow for Synergy Assessment
A standard workflow to assess the synergistic effects of LY-2584702 and a PI3K inhibitor would involve a series of in vitro assays.
Caption: Workflow for assessing drug synergy in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess cell viability and proliferation.[14][15]
Materials:
-
Cancer cell lines of interest
-
96-well microplates
-
Complete cell culture medium
-
LY-2584702 and selected PI3K inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of LY-2584702, the PI3K inhibitor, and their combination for a specified duration (e.g., 72 hours). Include vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each treatment.
Western Blot Analysis
This protocol is for the analysis of protein expression and phosphorylation status in key signaling pathway components.[16][17][18]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., for total and phosphorylated AKT, p70S6K, S6, and a marker of apoptosis like cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify the percentage of apoptotic cells.[19][20]
Materials:
-
Treated cells (both adherent and floating)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cells by treating them with LY-2584702, the PI3K inhibitor, and their combination for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
This guide provides a framework for investigating the potential synergistic effects of combining LY-2584702 with PI3K inhibitors. The strong mechanistic rationale suggests that this combination therapy could be a promising strategy for the treatment of cancers with a hyperactivated PI3K/AKT/mTOR pathway. The provided protocols offer a starting point for researchers to empirically test this hypothesis and generate the data needed to advance this concept towards clinical application.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 12. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of LY-2584702 with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY-2584702, a selective p70 ribosomal S6 kinase (p70S6K) inhibitor, with other relevant inhibitors. Due to the current lack of publicly available RNA-seq data for LY-2584702, this document focuses on its validated mechanism of action and compares its expected transcriptomic impact with available data from other p70S6K inhibitors. The guide includes detailed experimental protocols for RNA-sequencing analysis to facilitate the independent validation of LY-2584702's downstream effects.
Introduction to LY-2584702
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K, a critical downstream effector of the PI3K/mTOR signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in cancer and other diseases, making p70S6K a key therapeutic target. By inhibiting p70S6K, LY-2584702 effectively blocks the phosphorylation of the S6 ribosomal protein (rpS6), a key step in the regulation of protein synthesis, cell growth, and proliferation.[1][3]
The p70S6K Signaling Pathway
The PI3K/mTOR/p70S6K signaling cascade plays a central role in cellular homeostasis. Upon activation by growth factors, PI3K activates AKT, which in turn activates mTOR Complex 1 (mTORC1). mTORC1 then phosphorylates and activates p70S6K, leading to the phosphorylation of multiple downstream substrates, including rpS6. This phosphorylation enhances the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which encode for ribosomal proteins and other components of the translational machinery. Inhibition of p70S6K by LY-2584702 is expected to downregulate the translation of these TOP mRNAs, thereby impeding cell growth and proliferation.
Figure 1: Simplified diagram of the PI3K/mTOR/p70S6K signaling pathway and the inhibitory action of LY-2584702.
Comparative Analysis of p70S6K Inhibitors
While specific RNA-seq data for LY-2584702 is not publicly available, we can infer its likely downstream effects by examining data from other p70S6K inhibitors and S6K1 knockdown studies. This comparative approach provides a framework for understanding the potential transcriptomic consequences of LY-2584702 treatment.
| Feature | LY-2584702 | PF-4708671 | AT7867 |
| Target(s) | p70S6K[1] | p70S6K1[5] | AKT, p70S6K[6] |
| Mechanism | ATP-competitive[1] | ATP-competitive[5] | ATP-competitive[6] |
| IC50 (p70S6K) | 4 nM[1] | 160 nM[5] | Potent inhibitor[6] |
| Reported Downstream Effects (Phosphorylation) | Inhibition of rpS6 phosphorylation[1] | Inhibition of S6 protein phosphorylation[5] | Inhibition of GSK3β and S6 ribosomal protein phosphorylation[6] |
| RNA-seq Data Availability | Not publicly available | Not publicly available | Available (e.g., GEO: GSE153806)[7][8][9] |
| Expected/Observed Transcriptomic Effects | Downregulation of genes involved in ribosome biogenesis, translation, and cell cycle progression. | Similar to LY-2584702, with expected changes in genes regulating protein synthesis and cell growth.[10] | In addition to p70S6K-mediated effects, potential for broader impact on AKT-regulated pathways, including cell survival and metabolism. Transcriptional upregulation of PDX1, NKX6.1, and GP2 was observed in pancreatic progenitor cells.[7][8][9] |
Experimental Protocol: Validating Downstream Effects of LY-2584702 with RNA-seq
To empirically determine the downstream transcriptomic effects of LY-2584702, a standard RNA-seq workflow can be employed. This protocol outlines the key steps from cell treatment to data analysis.
Figure 2: A typical experimental workflow for validating the downstream effects of a kinase inhibitor using RNA-seq.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to have an active PI3K/mTOR/p70S6K pathway (e.g., HCT116 colon cancer cells).
-
Treatment: Treat cells with a range of concentrations of LY-2584702 (e.g., based on its IC50 for rpS6 phosphorylation, 0.1-0.24 µM in HCT116 cells) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).[1] Include at least three biological replicates for each condition.
RNA Extraction
-
Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
RNA-seq Library Preparation
-
Prepare RNA-seq libraries from the extracted RNA using a standard protocol, such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
Sequencing
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient for differential gene expression analysis (typically 20-30 million reads per sample).
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome build hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between LY-2584702-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Use the list of differentially expressed genes to perform pathway and Gene Ontology (GO) enrichment analysis using tools like GSEA, DAVID, or Metascape to identify the biological processes and signaling pathways affected by LY-2584702.
Expected Downstream Effects of LY-2584702 on Gene Expression
Based on its mechanism of action and data from S6K1 knockdown/inhibition studies, treatment with LY-2584702 is anticipated to lead to:
-
Downregulation of Ribosome Biogenesis and Translation: A significant number of downregulated genes are expected to be involved in ribosome assembly and protein synthesis, consistent with the role of p70S6K in regulating the translation of TOP mRNAs.
-
Alterations in Cell Cycle Control: Genes promoting cell cycle progression are likely to be downregulated, reflecting the anti-proliferative effects of p70S6K inhibition.
-
Impact on Cellular Metabolism: Given the role of the mTOR pathway in metabolic regulation, changes in the expression of genes involved in glucose and lipid metabolism may be observed.
Conclusion
LY-2584702 is a highly specific inhibitor of p70S6K with clear effects on the phosphorylation of its direct downstream target, rpS6. While direct transcriptomic data for LY-2584702 is not yet publicly available, a comparative analysis with other p70S6K inhibitors and the established role of the PI3K/mTOR/p70S6K pathway allows for a strong prediction of its downstream gene expression effects. The provided experimental protocol for RNA-seq analysis offers a robust framework for researchers to independently validate and further characterize the global transcriptomic consequences of LY-2584702 treatment, which will be crucial for its continued development and clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. PF-4708671, a specific inhibitor of p70 ribosomal S6 kinase 1, activates Nrf2 by promoting p62-dependent autophagic degradation of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of LY-2584702 and AT7867
In the landscape of kinase inhibitors for cancer research and therapy, LY-2584702 and AT7867 have emerged as significant tools for dissecting cellular signaling pathways. This guide provides a detailed in vitro comparison of these two compounds, offering insights into their potency, selectivity, and mechanisms of action to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Executive Summary
LY-2584702 is a highly selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K)[1]. In contrast, AT7867 is a multi-kinase inhibitor, potently targeting Akt isoforms and the related AGC family kinases, including p70S6K and Protein Kinase A (PKA)[2][3][4][5][6]. The key distinction lies in their target profiles: LY-2584702 offers specificity for the p70S6K pathway, while AT7867 provides broader inhibition of the PI3K/Akt/mTOR signaling cascade.
Data Presentation
The following tables summarize the in vitro inhibitory activities of LY-2584702 and AT7867 from biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| LY-2584702 | p70S6K | 4[1] | Not Reported | ATP-competitive inhibitor. |
| S6K1 | 2[7] | Not Reported | ||
| MSK2 | 58-176[7] | Not Reported | ||
| RSK | 58-176[7] | Not Reported | ||
| AT7867 | Akt1 | 32[2][3][4][5] | Not Reported | ATP-competitive inhibitor. |
| Akt2 | 17[2][3][4][5] | 18[2][8] | ||
| Akt3 | 47[2][3][4][5] | Not Reported | ||
| p70S6K | 85[2][3][4][5] | Not Reported | ||
| PKA | 20[2][3][4][5] | Not Reported |
Table 2: Cellular Assay Performance
| Compound | Assay | Cell Line | IC50 (µM) |
| LY-2584702 | pS6 Phosphorylation Inhibition | HCT116 | 0.1 - 0.24[1][2] |
| AT7867 | GSK-3β Phosphorylation Inhibition | Various | 2 - 4[2][8] |
| Cell Proliferation Inhibition | MES-SA | 0.94[2] | |
| Cell Proliferation Inhibition | HCT116 | 1.76[2] | |
| Cell Proliferation Inhibition | MCF-7 | 1.86[2] | |
| Cell Proliferation Inhibition | MDA-MB-468 | 2.26[2] | |
| Cell Proliferation Inhibition | HT29 | 3.04[2] | |
| Cell Proliferation Inhibition | U87MG | 8.22[2] | |
| Cell Proliferation Inhibition | PC-3 | 10.37[2] | |
| Cell Proliferation Inhibition | DU145 | 11.86[2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for comparing kinase inhibitors in vitro.
Caption: Targeted nodes in the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for in vitro comparison of kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol is adapted for determining the IC50 values of kinase inhibitors in a cell-free system.
Materials:
-
Recombinant kinases (p70S6K, Akt1, Akt2, Akt3, PKA)
-
Peptide substrates (e.g., AKRRRLSSLRA for p70S6K, Aktide-2T for Akt)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase inhibitors (LY-2584702, AT7867) dissolved in DMSO
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the kinase inhibitors in DMSO.
-
In a 96-well plate, combine the recombinant kinase, its specific peptide substrate, and the kinase assay buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture for a specified time (e.g., 20-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT or Alamar Blue)
This protocol measures the effect of the inhibitors on cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Kinase inhibitors (LY-2584702, AT7867)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue (Resazurin)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in the complete culture medium.
-
Replace the existing medium with the medium containing the diluted inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.
Western Blot for Phosphoprotein Analysis
This protocol is used to assess the inhibition of downstream signaling targets.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture dishes
-
Kinase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-GSK3β, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of the inhibitors for a defined period (e.g., 1-24 hours).
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
The choice between LY-2584702 and AT7867 for in vitro studies depends on the specific research question. LY-2584702 is a highly selective tool for investigating the direct roles of p70S6K in cellular processes. Its high potency and narrow target profile make it ideal for studies where off-target effects on Akt and other kinases need to be minimized.
Conversely, AT7867 is a valuable tool for studying the broader consequences of inhibiting the Akt/mTOR pathway. Its ability to inhibit both Akt and p70S6K can be advantageous in cancer models where this pathway is hyperactivated through various mechanisms. However, researchers must consider its activity against PKA and potentially other kinases when interpreting results. This guide provides the necessary data and protocols to make an informed decision and design robust in vitro experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 5. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LY-2584702 free base
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of LY-2584702 free base, a potent and selective ATP-competitive inhibitor of p70S6 kinase (p70S6K). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, a review of available safety information for the tosylate salt form indicates that the compound is not classified as hazardous according to the Globally Harmonized System (GHS). However, as a matter of standard laboratory practice when handling potent, small molecule inhibitors, a cautious approach is recommended. The primary routes of exposure are inhalation, ingestion, and skin contact.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified containment system to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of solid this compound and its solutions should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for the solid powder is -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.
2. Weighing and Reconstitution:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn. Prepare a designated workspace with all required equipment (e.g., analytical balance, spatulas, weigh boats, solvent, vials).
-
Weighing: Tare a weigh boat on the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Reconstitution: Add the solvent (e.g., DMSO) to the vial containing the weighed compound. Cap the vial and mix by vortexing or sonicating until the solid is completely dissolved. This compound is soluble in DMSO.
3. Experimental Use:
-
When diluting stock solutions, perform the dilutions within the chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Handle all solutions with the same level of precaution as the solid compound.
Experimental Workflow for Handling this compound
Workflow for Safe Handling of this compound
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials, including weigh boats, pipette tips, tubes, and gloves, in a designated hazardous solid waste container.
-
Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Signaling Pathway of LY-2584702
Simplified Signaling Pathway of LY-2584702
Disclaimer: The information provided in this document is intended for research use only and is based on generally available safety information for similar compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for their particular product and adhere to all applicable institutional and local safety regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
